Direct Red 80
Description
Structure
2D Structure
Properties
IUPAC Name |
hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQKLZYTHXTDDT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H26N10Na6O21S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25188-41-4 (Parent) | |
| Record name | C.I. Direct Red 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |
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DSSTOX Substance ID |
DTXSID8044628 | |
| Record name | C.I.Direct Red 80 | |
| Source | EPA DSSTox | |
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Molecular Weight |
1373.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | C.I. Direct Red 80 | |
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CAS No. |
2610-10-8, 147516-27-6, 86090-48-4 | |
| Record name | C.I. Direct Red 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:6) | |
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| Record name | C.I.Direct Red 80 | |
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| Record name | Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] | |
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| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-, hexasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT RED 80 | |
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Foundational & Exploratory
The Principle and Application of Picro-Sirius Red Staining with Direct Red 80: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles of Picro-Sirius Red (PSR) staining, a histochemical technique utilizing the dye Direct Red 80, for the specific visualization and quantification of collagen fibers in tissue sections. This method is a cornerstone in connective tissue research, fibrosis assessment in various pathologies, and the evaluation of therapeutic interventions in drug development.
Core Principles of Picro-Sirius Red Staining
Picro-Sirius Red staining is a highly specific method for the detection of collagen fibers. The technique relies on the interplay between the dye molecule, this compound (also known as Sirius Red F3B), and the unique structural properties of the collagen protein.
The staining mechanism is a two-step process. First, picric acid, a component of the staining solution, serves as a mordant. Its small molecules can penetrate the tissue and are thought to cause a conformational change in the collagen fibers, enhancing their accessibility to the dye. The acidic nature of the picric acid solution (typically around pH 2) is crucial. At this low pH, the basic amino acid residues of collagen, such as lysine and arginine, become protonated, acquiring a positive charge.
Second, the this compound dye molecule, which is a large, planar, and poly-sulfonated molecule, acts as a strong anionic dye. The multiple sulfonate groups (-SO3-) on the dye molecule are negatively charged at the acidic pH of the staining solution. These negatively charged groups then form strong electrostatic interactions, specifically salt links, with the positively charged basic amino acid residues of the collagen fibers. The long, linear nature of the this compound molecule allows it to align in parallel with the long axis of the collagen fibrils, a phenomenon that is critical for the resulting birefringence observed under polarized light. This ordered arrangement of dye molecules enhances the natural birefringence of the collagen fibers, making them appear brightly colored against a dark background.
The specificity of PSR for collagen is attributed to the highly organized, crystalline structure of collagen fibrils, which facilitates the parallel alignment of the dye molecules. Other tissue components, such as cytoplasm and muscle, are less ordered and do not bind the dye in such a structured manner, resulting in a pale pink or yellowish background staining.
Experimental Protocols
Preparation of Picro-Sirius Red Staining Solution
Materials:
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Picric acid, saturated aqueous solution (approx. 1.2%)
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This compound (Sirius Red F3B, C.I. 35780)
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Distilled water
Procedure:
-
Prepare a saturated aqueous solution of picric acid. This can be done by adding excess picric acid crystals to distilled water and stirring until no more dissolves.
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Dissolve 0.1 g of this compound in 100 ml of the saturated aqueous picric acid solution.
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Stir thoroughly until the dye is completely dissolved. The solution should be a clear, deep red.
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The solution is stable at room temperature for several months when stored in a tightly capped bottle.
Staining Protocol for Paraffin-Embedded Tissue Sections
Materials:
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Deparaffinization and rehydration reagents (Xylene, graded alcohols)
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Picro-Sirius Red staining solution
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Acidified water (0.5% acetic acid in distilled water)
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Dehydration reagents (graded alcohols, Xylene)
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Mounting medium
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in Xylene: 2 changes, 5 minutes each.
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Immerse in 100% Ethanol: 2 changes, 3 minutes each.
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Immerse in 95% Ethanol: 2 changes, 3 minutes each.
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Immerse in 70% Ethanol: 1 change, 3 minutes.
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Rinse in distilled water.
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Staining:
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Incubate the slides in the Picro-Sirius Red staining solution for 60 minutes at room temperature. This incubation time can be optimized depending on the tissue type and thickness.
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Differentiation and Dehydration:
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Rinse the slides briefly in two changes of acidified water (0.5% acetic acid). This step removes non-specifically bound dye.
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Dehydrate the sections through graded alcohols:
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95% Ethanol: 1 change, 30 seconds.
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100% Ethanol: 2 changes, 30 seconds each.
-
-
Clear in Xylene: 2 changes, 3 minutes each.
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Mounting:
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Mount the coverslip with a permanent mounting medium.
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Data Presentation
The following table summarizes key quantitative parameters relevant to Picro-Sirius Red staining.
| Parameter | Value/Range | Notes |
| This compound (Sirius Red) | ||
| Molar Mass | 1373.17 g/mol | |
| Absorption Maximum (in water) | ~530 nm | |
| Picro-Sirius Red Solution | ||
| pH | ~2.0 | Crucial for protonation of collagen's basic amino acids. |
| This compound Concentration | 0.1% (w/v) | In saturated picric acid. |
| Staining Parameters | ||
| Staining Time | 60 minutes | Can be optimized (30-90 minutes). |
| Differentiation | 0.5% Acetic Acid | Brief rinses to remove background staining. |
Visualization of Key Processes
Staining Mechanism
Caption: Mechanism of Picro-Sirius Red Staining.
Experimental Workflow
Caption: Picro-Sirius Red Staining Workflow.
Conclusion
Picro-Sirius Red staining with this compound is a powerful and highly specific method for the visualization and quantification of collagen in histological preparations. Its reliance on the unique structural properties of collagen and the physicochemical characteristics of the dye and staining solution provides a robust platform for assessing fibrosis and other connective tissue pathologies. The combination of bright-field microscopy for overall morphology and polarized light microscopy for specific collagen fiber analysis makes it an invaluable tool in both basic research and preclinical drug development. Adherence to standardized protocols and a thorough understanding of the underlying principles are paramount for obtaining reliable and reproducible results.
A Technical Guide to Amyloid Detection: Direct Red 80 vs. Congo Red
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two prominent histological stains for the detection and characterization of amyloid fibrils: Direct Red 80 (also known as Sirius Red) and the long-established "gold standard," Congo Red. This document outlines the core mechanisms of action, presents available quantitative and qualitative data for comparison, and provides detailed experimental protocols for their application in research and drug development settings.
Introduction: The Challenge of Amyloid Detection
Amyloid fibrils are insoluble protein aggregates characterized by a cross-β-sheet structure. Their deposition in tissues is a hallmark of numerous debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and various systemic amyloidoses. The accurate and sensitive detection of these amyloid deposits is crucial for diagnostics, understanding disease pathogenesis, and evaluating the efficacy of therapeutic interventions. Both this compound and Congo Red are anionic polyazo dyes that have become indispensable tools in the histochemical identification of amyloid. Their elongated, planar molecular structures allow them to bind to the β-pleated sheets of amyloid fibrils, leading to characteristic optical properties under microscopic examination.
Core Mechanisms of Action
The staining properties of both this compound and Congo Red are predicated on their ability to align with the highly organized structure of amyloid fibrils. The primary binding forces involved are hydrogen bonding and van der Waals interactions between the dye molecules and the protein fibrils.
Congo Red: The linear molecules of Congo Red intercalate between the β-pleated sheets of the amyloid fibril, with their long axes parallel to the fibril axis. This ordered arrangement of dye molecules induces a unique optical property known as birefringence. When viewed under polarized light, Congo Red-stained amyloid deposits exhibit a pathognomonic apple-green birefringence, which is considered the definitive feature for amyloid identification in histological samples.
This compound (Sirius Red): Similar to Congo Red, the elongated molecules of this compound bind to the grooves of the amyloid fibril's β-sheet structure. This binding also enhances the natural birefringence of the amyloid deposits, resulting in a green to yellow-green birefringence under polarized light. The staining with this compound is typically performed under alkaline conditions to increase the specificity for amyloid.
Quantitative and Qualitative Data Comparison
While both dyes are effective in identifying amyloid deposits, there are nuances in their performance. A direct quantitative comparison of binding affinities for a wide range of amyloid types is not extensively available in the literature. However, existing data and qualitative observations provide a basis for comparison.
| Parameter | This compound (Sirius Red) | Congo Red |
| Binding Affinity (Kd) | Data not widely available for specific amyloid types. | 1.75 x 10-7 M for insulin fibrils[1] |
| Visual Appearance (Bright-field) | Intense red staining, easy to visualize. | Pink to red staining. |
| Birefringence (Polarized Light) | Green to yellow-green. | Apple-green (considered the gold standard). |
| Sensitivity | Generally considered sensitive, though some reports suggest it may be less sensitive for early or minimal deposits in animal models.[2] | Considered sensitive, with modifications like the phenol Congo Red method showing even higher detection rates.[3][4] |
| Specificity | Can exhibit non-specific staining of fibrous tissues, particularly in animal models.[2] | High specificity, especially when coupled with the characteristic apple-green birefringence. Can be enhanced with methods like Puchtler's alkaline protocol. |
| Staining Solution Stability | Staining solution is generally stable. | Alkaline solutions often need to be prepared fresh. |
| Safety Profile | Does not release benzidine upon degradation, making it a safer alternative. | Benzidine-based dye, requiring careful handling. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable amyloid staining. Below are widely accepted methods for both this compound and Congo Red.
Llewellyn's Alkaline Sirius Red Method for Amyloid
This method is a reliable alternative to Congo Red for the demonstration of amyloid.
Solutions:
-
Alkaline Sirius Red Solution:
-
Sirius Red F3B (C.I. 35780): 0.5 g
-
Distilled water: 45 ml
-
Absolute ethanol: 50 ml
-
1% Sodium hydroxide: 1 ml
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20% Sodium chloride: Add dropwise while swirling until a fine haze is detected (approximately 2 ml).
-
-
Mayer's Hematoxylin: For nuclear counterstaining.
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain nuclei with Mayer's hematoxylin for a few minutes.
-
Rinse with tap water.
-
Rinse with ethanol.
-
Place slides in the alkaline Sirius Red solution for 1-2 hours.
-
Rinse well with tap water.
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene and mount with a resinous medium.
Expected Results:
-
Amyloid deposits: Red
-
Nuclei: Blue
-
Birefringence under polarized light: Deep green
Puchtler's Alkaline Congo Red Method for Amyloid
This is a widely used method to enhance the specificity of Congo Red staining for amyloid.
Solutions:
-
Alkaline Sodium Chloride Solution: Saturated NaCl in 80% ethanol containing 0.1% NaOH.
-
Alkaline Congo Red Solution: Saturated Congo Red in 80% ethanol containing 0.1% NaOH.
-
Mayer's Hematoxylin: For nuclear counterstaining.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Place slides in the alkaline sodium chloride solution for 20 minutes at room temperature.
-
Stain in the alkaline Congo Red solution for 20-30 minutes.
-
Dehydrate rapidly through ascending grades of ethanol.
-
Clear in xylene and mount.
Expected Results:
-
Amyloid deposits: Red to pink under bright-field microscopy.
-
Amyloid deposits: Apple-green birefringence under polarized light.
-
Nuclei: Blue (if counterstained).
Visualization of Experimental Workflows
Caption: Llewellyn's Alkaline Sirius Red Staining Workflow.
References
- 1. An evaluation of current methods for the diagnostic histochemistry of amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Sirius red and Congo red as stains for amyloid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reu.termedia.pl [reu.termedia.pl]
Spectral Properties of Direct Red 80 for Microscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral and physicochemical properties of Direct Red 80 (C.I. 35780), commonly known as Sirius Red, with a focus on its application in microscopy. This document details the dye's characteristics, experimental protocols for its use, and the underlying mechanism of its staining capabilities.
Introduction to this compound (Sirius Red)
This compound is a polyazo, anionic dye widely utilized in histology and pathology for the visualization of collagen and amyloid deposits.[1] Its large, planar, and highly sulfonated molecular structure is fundamental to its staining mechanism and specificity.[2][3] A significant advantage of this compound is its safety profile, as it does not degrade to produce carcinogenic compounds like benzidine, which is a risk associated with some other direct dyes.
The primary application of this compound in microscopy is not as a conventional fluorophore, but rather as a specific stain for collagen in the Picro-Sirius Red method. This technique dramatically enhances the natural birefringence of collagen fibers, allowing for their detailed visualization and differentiation using polarized light microscopy. While confocal laser microscopy is also mentioned for evaluating collagen distribution after staining, detailed fluorescence spectral data such as emission maxima and quantum yield are not well-documented in scientific literature, underscoring its primary use in bright-field and polarized light imaging.
Physicochemical and Spectral Properties
The following tables summarize the key physicochemical and spectral properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Common Names | This compound, Sirius Red, Sirius Red F3B | |
| C.I. Number | 35780 | |
| CAS Number | 2610-10-8 | |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |
| Molecular Weight | 1373.07 g/mol | |
| Appearance | Dark red, purple, or brown powder | |
| Solubility | Soluble in water and ethanol; insoluble in other organic solvents. |
Table 2: Spectral Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
| Absorbance Maximum (λmax) | 528-529 nm | In 1% acetic acid | |
| ~540 nm | Not specified | ||
| 524-530 nm | In H₂O | ||
| Molar Extinction Coefficient (ε) | ≥32,000 M⁻¹cm⁻¹ | at 524-530 nm in H₂O | |
| Fluorescence Emission Maximum (λem) | Not consistently reported in the searched literature. | - | |
| Quantum Yield (Φ) | Not reported in the searched literature. | - | |
| Stokes Shift | Not applicable due to lack of emission data. | - |
Mechanism of Staining
The specificity of this compound for collagen lies in the unique interaction between the dye molecules and the collagen protein structure. The elongated, planar molecules of this compound align themselves parallel to the long axis of collagen fibers. This highly ordered arrangement of dye molecules enhances the intrinsic birefringence of the collagen, causing it to appear brightly colored (typically yellow, orange, or green) when viewed under polarized light. The presence of picric acid in the staining solution is believed to suppress the staining of non-collagenous proteins, further increasing the specificity for collagen.
Mechanism of this compound binding to collagen fibers.
Experimental Protocols
The most common method utilizing this compound is the Picro-Sirius Red staining protocol for collagen detection in paraffin-embedded tissue sections.
Reagent Preparation
-
Picro-Sirius Red Solution:
-
Sirius Red (this compound) powder: 0.5 g
-
Saturated aqueous solution of picric acid: 500 mL
-
Mix the Sirius Red powder with the saturated picric acid solution. This solution is stable for years and can be reused.
-
-
Acidified Water:
-
Glacial Acetic Acid: 5 mL
-
Distilled or tap water: 1000 mL
-
Mix to create a 0.5% acetic acid solution.
-
Staining Procedure for Paraffin-Embedded Sections
The following is a generalized workflow for Picro-Sirius Red staining.
Experimental workflow for Picro-Sirius Red staining.
Detailed Steps:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
-
Nuclear Staining (Optional): Stain nuclei with an acid-resistant nuclear stain like Weigert's hematoxylin for approximately 8 minutes, followed by a thorough rinse in running tap water.
-
Picro-Sirius Red Staining: Immerse slides in the Picro-Sirius Red solution for 1 hour at room temperature. This duration allows for equilibrium staining.
-
Washing: Briefly wash the slides in two changes of the prepared acidified water.
-
Dehydration: Dehydrate the sections through three changes of 100% ethanol.
-
Clearing: Clear the tissue in two changes of xylene.
-
Mounting: Mount the coverslip using a resinous mounting medium.
Imaging
-
Bright-Field Microscopy: Collagen fibers will appear red on a pale yellow background.
-
Polarized Light Microscopy: This is the preferred method for specificity. Larger, more mature collagen fibers typically appear yellow or orange, while thinner, less organized fibers (including reticular fibers) appear green.
Visualization of Chemical Structure
The chemical structure of this compound is a large, symmetrical molecule containing multiple azo groups and sulfonate groups, which contribute to its color and water solubility, respectively.
Chemical structure of this compound.
Conclusion
This compound is an invaluable tool in microscopy, particularly for the study of collagen in tissues. Its primary utility stems from its ability to enhance the natural birefringence of collagen, providing a highly specific and detailed visualization under polarized light. While it possesses chromophoric properties, its application as a traditional fluorophore is not well-established in the literature. Researchers employing this dye should focus on its well-documented use with bright-field and polarized light microscopy to ensure accurate and reproducible results in the analysis of tissue architecture and fibrosis.
References
Safety and handling precautions for Direct Red 80 dye.
An In-depth Technical Guide to the Safety and Handling of Direct Red 80
This guide provides comprehensive safety and handling information for this compound (C.I. 35780; CAS No. 2610-10-8), a polyazo dye. The information is intended for researchers, scientists, and drug development professionals who may work with this substance.
Chemical and Physical Properties
This compound is a reddish-brown to purple powder.[1][2] It is soluble in water, with solubility increasing at higher temperatures (30 g/L at 60°C and 50 g/L at 97°C).[3][4] The dye is also soluble in ethanol and ethylene glycol ether but is difficult to dissolve or insoluble in other organic solvents.[2]
| Property | Value | Reference |
| CAS Number | 2610-10-8 | |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |
| Molecular Weight | 1373.08 g/mol | |
| Appearance | Reddish-brown to purple powder | |
| Solubility | Soluble in water and ethanol |
Hazard Identification and Toxicological Information
This compound presents several potential health hazards. It may cause skin and eye irritation, and its dust can irritate the respiratory tract. Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. Some sources suggest possible risks of irreversible effects, and mutagenicity data has been reported. However, it is important to note that some reports indicate it does not meet GHS hazard criteria.
Acute Toxicity
Irritation and Sensitization
-
Skin Irritation: Causes skin irritation. Prolonged or repeated contact may lead to irritation, especially in sensitive individuals.
-
Eye Irritation: Causes serious eye irritation. Dust may cause inflammation.
-
Respiratory Irritation: May cause respiratory irritation. The dust is irritating to the mucous membranes and upper respiratory tract.
Carcinogenicity, Mutagenicity, and Teratogenicity
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.
-
Mutagenicity: Mutagenicity data has been reported.
-
Teratogenicity: No information is available.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Minimize dust generation and accumulation.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Wash hands thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing and reducing agents.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to minimize skin contact. |
| Respiratory Protection | An approved respirator should be worn when dust generation is likely. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Accidental Release and Disposal
Accidental Release
In case of a spill, immediately clean it up while observing precautions in the protective equipment section. Avoid generating dusty conditions. Vacuum or sweep up the material and place it into a suitable disposal container.
Disposal
Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Experimental Protocols
Skin Irritation Testing (Based on OECD Guideline 439)
This in vitro test method uses a reconstituted human epidermis (RhE) model to assess skin irritation potential.
-
Tissue Preparation: Three-dimensional RhE tissue models, which mimic the properties of the human epidermis, are used.
-
Test Substance Application: The test substance (this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
-
Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: After the exposure period, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted. The amount of formazan is measured spectrophotometrically.
-
Data Interpretation: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).
Eye Irritation Testing (Based on Bovine Corneal Opacity and Permeability - BCOP - OECD Guideline 437)
This ex vivo method uses corneas from cattle to assess the potential for a substance to cause severe eye damage.
-
Cornea Preparation: Bovine corneas are obtained from an abattoir, dissected, and mounted in a specialized holder.
-
Test Substance Application: The test substance is applied to the epithelial surface of the cornea. A negative control (saline) and a positive control (e.g., ethanol) are also tested.
-
Incubation and Rinsing: The corneas are incubated with the test substance for a defined period, after which they are rinsed.
-
Opacity Measurement: The opacity of each cornea is measured using an opacitometer, which quantifies the amount of light that can pass through the cornea.
-
Permeability Measurement: After the opacity measurement, the permeability of the cornea is assessed by applying sodium fluorescein dye to the epithelial side and measuring the amount that passes through to the endothelial side over a set time period using a spectrophotometer.
-
Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the substance's eye irritation potential.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium.
-
Bacterial Strains: A set of histidine-dependent S. typhimurium strains are used. These strains have different mutations in the genes involved in histidine synthesis and are designed to detect various types of mutagens.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with the necessary controls (negative, solvent, and positive controls for each strain with and without S9). This is typically done using either the plate incorporation method or the pre-incubation method.
-
Incubation: The treated plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
Data Interpretation: The substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background level and this increase is reproducible.
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of chemical substances like this compound.
Caption: Workflow for Hazard Communication and Risk Assessment.
Caption: Decision Tree for Selecting Appropriate Personal Protective Equipment (PPE).
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Applications of Direct Red 80 in Biomedical Research
This compound, more commonly known in the scientific community as Sirius Red, is a polyazo dye with significant applications in biomedical research, particularly in the field of histopathology.[1][2][3] Its utility stems from its ability to selectively stain collagen and amyloid deposits, providing crucial insights into tissue architecture, fibrosis, and the pathology of various diseases.[1][4] This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and key data associated with the use of this compound.
Introduction to this compound (Sirius Red)
This compound (C.I. 35780) is a hydrophilic, anionic dye characterized by its large, planar molecular structure (C₄₅H₂₆N₁₀Na₆O₂₁S₆). This structure is fundamental to its staining mechanisms, which are primarily driven by electrostatic interactions and hydrogen bonding. A significant advantage of this compound is its safety profile; it does not degrade to produce carcinogenic compounds like benzidine, making it a safer alternative to many traditional direct dyes.
The primary applications of this compound are:
-
Collagen Staining: Utilized in the Picro-Sirius Red (PSR) method to visualize and quantify collagen fibers.
-
Amyloid Staining: Employed in an alkaline solution to detect amyloid deposits, which are characteristic of diseases like Alzheimer's and amyloidosis.
Core Application: Collagen Staining with Picro-Sirius Red (PSR)
The Picro-Sirius Red method is the most prevalent application of this compound, serving as a gold standard for collagen visualization in tissue sections.
Mechanism of Action
The specificity of the PSR stain for collagen is a result of the synergistic interaction between this compound and picric acid. The elongated, linear molecules of this compound align themselves parallel to the long axis of collagen fibers. This alignment is facilitated by two key factors:
-
Electrostatic Interactions: The sulfonic acid groups (-SO₃H) of the anionic dye form strong electrostatic bonds with the basic amino acid residues (lysine, hydroxylysine, and arginine) that are abundant in the collagen triple helix.
-
pH Suppression by Picric Acid: The saturated picric acid solution creates a low pH environment, which protonates the basic groups on collagen, enhancing their positive charge and promoting the binding of the negatively charged this compound molecules. Concurrently, picric acid suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen.
This highly ordered arrangement of dye molecules along the collagen fibrils enhances collagen's natural birefringence, causing it to appear brightly colored (ranging from green for thin fibers to red for thick fibers) against a dark background when viewed under polarized light.
References
Methodological & Application
Application Notes: Picro-Sirius Red Staining for Collagen Visualization in Paraffin-Embedded Tissue Sections
Introduction
Picro-Sirius Red (PSR) staining is a highly specific and sensitive method for the visualization of collagen fibers in histological tissue sections.[1] This technique is particularly valuable for assessing fibrosis and changes in the extracellular matrix in various research and drug development contexts.[1][2] The method combines the properties of Sirius Red, a strong anionic dye, with picric acid. The elongated Sirius Red molecules align with the parallel, triple-helical structure of collagen, significantly enhancing its natural birefringence when viewed under polarized light. This allows for the differentiation of collagen fiber thickness and density, where thicker, more mature Type I collagen fibers typically appear red-orange, and thinner Type III (reticular) fibers appear green.
Principle of the Method
The staining mechanism of Picro-Sirius Red is based on the strong affinity of the sulfonic acid groups of the Sirius Red dye for the basic amino acids present in collagen molecules. The picric acid serves to suppress the staining of non-collagenous proteins, thereby increasing the specificity for collagen. When observed with a standard bright-field microscope, collagen fibers are stained a vibrant red, while cytoplasm and muscle appear yellow. However, the true power of this technique is revealed under polarized light microscopy, which enhances the visualization of the highly organized collagen fibers, making them appear bright against a dark background.
Materials and Reagents
-
Paraffin-embedded tissue sections (3-5 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled or deionized water
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)
-
Acidified Water (0.5% glacial acetic acid in distilled water)
-
Resinous mounting medium
-
Coverslips
Experimental Protocol
This protocol details the step-by-step procedure for Picro-Sirius Red staining of formalin-fixed, paraffin-embedded tissue sections.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse in Xylene: 2 changes for 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3-10 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3-10 minutes each.
-
Immerse in 70% Ethanol: 2 changes for 3-10 minutes each.
-
Rinse thoroughly in distilled water.
II. Nuclear Staining (Optional)
-
Stain nuclei with Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary to remove excess stain.
-
Wash again in running tap water.
III. Picro-Sirius Red Staining
-
Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature. This extended incubation time allows for equilibrium staining.
-
Wash slides in two changes of acidified water.
IV. Dehydration and Mounting
-
Dehydrate the sections rapidly by passing them through 3 changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount the coverslip with a resinous mounting medium.
Data Presentation
The following table summarizes the key quantitative parameters of the Picro-Sirius Red staining protocol.
| Step | Reagent | Concentration/Composition | Incubation Time | Number of Changes |
| Deparaffinization | Xylene | N/A | 5-10 minutes | 2 |
| Rehydration | 100% Ethanol | 100% | 3-10 minutes | 2 |
| 95% Ethanol | 95% | 3-10 minutes | 2 | |
| 70% Ethanol | 70% | 3-10 minutes | 2 | |
| Nuclear Staining (Optional) | Weigert's Hematoxylin | Working Solution | 8 minutes | 1 |
| Staining | Picro-Sirius Red | 0.1% Sirius Red in Saturated Picric Acid | 60 minutes | 1 |
| Washing | Acidified Water | 0.5% Acetic Acid | Quick rinse | 2 |
| Dehydration | 100% Ethanol | 100% | Quick immersion | 3 |
| Clearing | Xylene | N/A | 5 minutes | 2 |
Visualization and Expected Results
-
Bright-field Microscopy : Collagen fibers will appear red, while muscle and cytoplasm will be stained yellow. Nuclei, if counterstained, will be black or dark blue.
-
Polarized Light Microscopy : This is the preferred method for analyzing PSR-stained sections. Collagen fibers will exhibit strong birefringence. Thicker Type I collagen fibers will appear as bright yellow to orange-red, while thinner Type III collagen fibers will appear green. The background will be dark.
Experimental Workflow Diagram
Caption: Picro-Sirius Red Staining Workflow.
References
Quantification of Collagen Fibrosis Using Direct Red 80 Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue fibrosis, characterized by the excessive deposition of collagen and other extracellular matrix components, is a pathological hallmark of numerous chronic diseases. Accurate and reproducible quantification of fibrosis is paramount for elucidating disease mechanisms, assessing disease severity, and evaluating the efficacy of novel therapeutic interventions. Direct Red 80, also known as Sirius Red F3B, is a highly specific polyazo dye that has become a gold standard for the visualization and quantification of collagen fibers in histological sections. When used in the Picro-Sirius Red (PSR) staining method, this compound intercalates with the parallel-aligned collagen molecules, significantly enhancing their natural birefringence under polarized light. This property allows for a more sensitive and specific quantification of collagen compared to other histological stains like Masson's trichrome.
These application notes provide detailed protocols for this compound staining, methodologies for quantitative analysis, and a summary of representative data. Additionally, key signaling pathways and experimental workflows are illustrated to provide a comprehensive guide for researchers.
Principle of the Method
The Picro-Sirius Red method leverages the unique properties of the this compound dye. The elongated, planar sulfonated azo dye molecules align with the long axis of collagen fibers. This alignment is stabilized by the acidic environment provided by picric acid, which also suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen.
Under bright-field microscopy, collagen fibers appear red on a yellow background. However, the true power of this technique is revealed under polarized light microscopy. The enhanced birefringence of the stained collagen fibers allows for their distinct visualization against a dark background. Furthermore, the birefringence color can provide an indication of collagen fiber thickness and packing density. Thicker, more mature type I collagen fibers typically appear yellow-orange to red, while thinner, newly formed type III collagen and reticular fibers often exhibit a greenish-yellow hue.
Data Presentation: Quantitative Analysis of Fibrosis
The quantification of collagen deposition from Picro-Sirius Red stained sections is most commonly performed using digital image analysis. The collagen proportionate area (CPA), which represents the percentage of the tissue area occupied by collagen, is a widely accepted metric. The following tables summarize representative quantitative data from studies utilizing this compound staining for fibrosis assessment in various organs.
Table 1: Quantification of Hepatic Fibrosis in a Preclinical Model
| Group | Treatment | Collagen Proportionate Area (%) (Mean ± SD) | p-value |
| Control | Vehicle | 1.2 ± 0.4 | - |
| Fibrosis Model | CCl4 | 8.5 ± 1.9 | <0.01 |
| Treatment A | CCl4 + Antifibrotic Drug | 4.3 ± 1.1 | <0.05 vs. Fibrosis Model |
Table 2: Assessment of Cardiac Fibrosis in Response to Injury
| Time Point | Condition | Left Ventricle Collagen (%) (Mean ± SEM) |
| Baseline | Sham | 1.5 ± 0.2 |
| 4 Weeks Post-MI | Myocardial Infarction | 12.8 ± 2.1 |
| 4 Weeks Post-MI | MI + Experimental Therapy | 7.9 ± 1.5 |
Table 3: Evaluation of Pulmonary Fibrosis in a Bleomycin-Induced Model
| Group | Parameter | Value (Mean ± SD) |
| Saline Control | Ashcroft Score | 1.1 ± 0.5 |
| Collagen Area (%) | 3.2 ± 1.0 | |
| Bleomycin | Ashcroft Score | 6.8 ± 1.2 |
| Collagen Area (%) | 25.4 ± 4.5 | |
| Bleomycin + Treatment | Ashcroft Score | 4.5 ± 0.9 |
| Collagen Area (%) | 15.1 ± 3.2 |
Experimental Protocols
This section provides a detailed methodology for the Picro-Sirius Red staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Solutions
-
Picro-Sirius Red Solution:
-
This compound (C.I. 35780): 0.1 g
-
Saturated Aqueous Picric Acid: 100 mL
-
Stir until the dye is completely dissolved. This solution is stable for years when stored at room temperature in a tightly sealed container.
-
-
0.5% Acetic Acid Solution:
-
Glacial Acetic Acid: 0.5 mL
-
Distilled Water: 99.5 mL
-
-
Weigert's Iron Hematoxylin (Optional, for nuclear counterstaining):
-
Solution A: Hematoxylin, 1% in absolute ethanol
-
Solution B: 29% Ferric Chloride in aqueous solution, Hydrochloric Acid, Distilled Water.
-
Mix equal parts of Solution A and B immediately before use.
-
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled Water
-
Mounting Medium (Resinous)
Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate through 95% ethanol for 1 minute. d. Hydrate through 70% ethanol for 1 minute. e. Rinse thoroughly in distilled water.
-
(Optional) Nuclear Staining: a. Stain in freshly prepared Weigert's hematoxylin for 5-10 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds if overstained. d. Wash in running tap water. e. "Blue" the sections in Scott's tap water substitute or alkaline tap water. f. Wash in running tap water.
-
Picro-Sirius Red Staining: a. Stain in Picro-Sirius Red solution for 1 hour. This extended incubation time ensures equilibrium of staining and is critical for reproducible quantification.
-
Washing: a. Wash slides in two changes of 0.5% acetic acid solution. This step removes non-specifically bound picric acid. b. Briefly rinse in distilled water to remove the acetic acid.
-
Dehydration and Clearing: a. Dehydrate rapidly through three changes of 100% ethanol. Prolonged exposure to lower ethanol concentrations can lead to dye elution. b. Clear in two changes of xylene for 5 minutes each.
-
Mounting: a. Mount with a resinous mounting medium.
Image Acquisition and Analysis
-
Bright-field Microscopy: Acquire images using a standard light microscope to visualize the overall tissue architecture and the red-stained collagen.
-
Polarized Light Microscopy: For enhanced specificity and to differentiate between collagen fiber types, use a microscope equipped with a polarizer and an analyzer. Acquire images with the polarizers crossed.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, Visiopharm, HALO) to quantify the stained area. b. Set a color threshold to specifically select the red-stained collagen fibers. c. Calculate the Collagen Proportionate Area (CPA) as: (Area of red-stained collagen / Total tissue area) x 100. d. For polarized images, analyze the area of birefringent fibers.
Mandatory Visualization
Caption: TGF-β signaling pathway in fibrosis.
Caption: Experimental workflow for fibrosis quantification.
Caption: Staining, collagen types, and birefringence.
Direct Red 80 Staining for Amyloid Plaques in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red, is a polyazo dye widely utilized in histology for the visualization of collagen and amyloid deposits.[1][2] Its utility in neuroscience research, particularly in the study of Alzheimer's disease and other neurodegenerative disorders, lies in its ability to selectively stain amyloid plaques.[3] The elongated, planar structure of the this compound molecule allows it to bind to the β-pleated sheet conformation characteristic of amyloid fibrils.[1] This binding results in a bright red appearance under bright-field microscopy and, crucially, a distinct apple-green birefringence when viewed with polarized light, a hallmark for the identification of amyloid deposits.[1] This application note provides detailed protocols for the use of this compound in staining amyloid plaques in brain tissue, along with comparative data and visualizations to guide researchers in its effective application.
Principle of Staining
The staining mechanism of this compound is based on the specific interaction between the dye molecules and the tertiary structure of amyloid fibrils. The dye molecules align themselves parallel to the long axis of the amyloid fibrils, intercalating within the β-pleated sheets. This highly ordered arrangement of dye molecules is responsible for the characteristic birefringence observed under polarized light. Staining is typically performed under alkaline conditions, which enhances the binding of the anionic dye to the amyloid protein.
Data Presentation: Comparison of Amyloid Staining Dyes
| Property | Thioflavin S / T | Congo Red (as a proxy for this compound) |
| Binding Affinity (Kd) to Aβ fibrils | ~890 nM (ThT) | ~175 nM |
| Detection Method | Fluorescence Microscopy | Bright-field & Polarized Light Microscopy |
| Key Feature | High sensitivity and strong fluorescent signal | High specificity with apple-green birefringence |
Experimental Protocols
Protocol 1: Alkaline this compound Staining for Amyloid Plaques
This protocol is optimized for the specific staining of amyloid plaques in paraffin-embedded brain tissue sections.
Materials:
-
Paraffin-embedded brain tissue sections (5-10 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Alkaline Sirius Red Solution:
-
Sirius Red (this compound) powder
-
Distilled water
-
1% Sodium hydroxide solution
-
20% Sodium chloride solution
-
-
Mayer's Hematoxylin (for counterstaining)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate sections through 95% and 70% ethanol for 3 minutes each.
-
Rinse gently in running tap water.
-
-
Nuclear Counterstaining (Optional but Recommended):
-
Stain nuclei with Mayer's Hematoxylin for 2-5 minutes.
-
Rinse in running tap water.
-
-
Alkaline Staining:
-
Prepare the Alkaline Sirius Red Solution: Dissolve the Sirius Red dye in distilled water, add ethanol, and mix well. Add 1 mL of 1% sodium hydroxide. While swirling, add drops of 20% sodium chloride until a fine haze is detected.
-
Immerse slides in the Alkaline Sirius Red solution for 1-2 hours.
-
-
Rinsing and Dehydration:
-
Rinse well with tap water.
-
Dehydrate the sections through graded ethanols (95% and 100%), two changes of 3 minutes each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid plaques: Bright red under bright-field microscopy, with apple-green birefringence under polarized light.
-
Nuclei: Blue (if counterstained).
Protocol 2: Picro-Sirius Red Staining for Amyloid and Collagen
This method will stain both collagen and amyloid. Differentiation between the two is primarily achieved through observation of the characteristic birefringence of amyloid under polarized light.
Materials:
-
Paraffin-embedded brain tissue sections (5-10 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)
-
0.5% Acetic acid solution
-
Mayer's Hematoxylin (for counterstaining)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Nuclear Counterstaining:
-
Stain nuclei with Mayer's Hematoxylin for 2-5 minutes.
-
Rinse in running tap water.
-
-
Picro-Sirius Red Staining:
-
Stain in the Picro-Sirius Red solution for 60 minutes.
-
-
Differentiation and Rinsing:
-
Wash in two changes of 0.5% acetic acid.
-
Rinse thoroughly in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Follow the same procedure as in Protocol 1.
-
Expected Results:
-
Amyloid plaques: Bright red.
-
Collagen: Also stains red.
-
Nuclei: Blue.
-
Differentiation: Amyloid plaques will exhibit apple-green birefringence under polarized light, which is typically absent or different for collagen.
Visualizations
Binding Mechanism of this compound to Amyloid Fibrils
Caption: this compound intercalates with amyloid β-sheets.
Experimental Workflow for Alkaline this compound Staining
Caption: Workflow for staining amyloid plaques with alkaline this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no staining of amyloid plaques | Staining time too short. | Increase incubation time in this compound solution. |
| Old or improperly prepared staining solution. | Prepare fresh Alkaline Sirius Red solution. | |
| Tissue over-fixed. | Optimize fixation time. | |
| High background staining | Inadequate rinsing. | Ensure thorough rinsing after staining. |
| Staining solution not alkaline enough. | Check the pH of the staining solution. | |
| Difficulty visualizing birefringence | Section thickness not optimal. | Use sections between 8-10 µm. |
| Microscope not properly configured for polarization. | Ensure polarizers are correctly aligned. |
Conclusion
This compound is a robust and specific stain for the visualization of amyloid plaques in brain tissue. Its characteristic apple-green birefringence under polarized light provides a high degree of confidence in the identification of amyloid deposits. The protocols provided here offer a reliable method for researchers and drug development professionals to accurately assess amyloid plaque pathology in preclinical and clinical studies. For quantitative analysis, digital image analysis of stained sections is the recommended approach.
References
Protocol for Direct Red 80 staining of cardiac muscle tissue.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red F3B, is a polyazo anionic dye widely utilized in histopathology for the specific staining of collagen fibers. When used in the Picro-Sirius Red method, it provides excellent visualization of collagen in tissue sections, making it an invaluable tool for assessing fibrosis in various organs, including the heart.[1][2] The elongated molecules of this compound align with the long axis of collagen fibers, a process enhanced by the presence of picric acid which suppresses the staining of non-collagenous proteins.[3] This alignment enhances the natural birefringence of collagen, allowing for both qualitative and quantitative analysis using polarized light microscopy. Under polarized light, thicker collagen fibers, such as type I, typically appear yellow or orange, while thinner fibers, like type III, appear green. This technique is considered superior to other methods like van Gieson and Masson's trichrome for collagen quantification due to its high specificity and the stability of the stain. Notably, this compound is a safer alternative to many traditional dyes as it does not degrade to produce carcinogenic compounds like benzidine.
Mechanism of Action
The staining mechanism of this compound in the Picro-Sirius Red method is based on the interaction between the dye molecules and collagen fibers. The sulfonic acid groups of the linear this compound molecules bind to the basic amino acid residues of collagen. The picric acid in the solution provides an acidic environment that enhances this binding and helps to prevent the staining of other tissue components. This results in a highly specific and vibrant red staining of collagen under bright-field microscopy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound staining protocol for cardiac muscle tissue.
Table 1: Reagent and Solution Parameters
| Reagent/Solution | Component | Concentration/Preparation |
| Picro-Sirius Red Staining Solution | Sirius Red F3B (this compound) | 0.1% (w/v) in saturated aqueous picric acid |
| Saturated Aqueous Picric Acid | ~1.2% (w/v) in distilled water | |
| Acidified Water | Glacial Acetic Acid | 0.5% (v/v) in distilled water |
| Weigert's Hematoxylin | (Optional for nuclear counterstaining) | Standard histological protocol |
| Phosphomolybdic Acid Solution | (Optional for reducing background) | 0.2% (w/v) in distilled water |
Table 2: Experimental Protocol Parameters
| Step | Parameter | Value/Range | Notes | | --- | --- | --- | | Tissue Section Thickness | Paraffin-embedded | 4-6 µm | | | Cryosections | 5 µm | | Deparaffinization | Xylene | 2 changes, 10-20 minutes each | | Rehydration | Ethanol Series (100% to 70%) | Descending concentrations, 10 seconds to 2 minutes each | | Nuclear Staining (Optional) | Weigert's Hematoxylin | Varies, followed by washing | | | Phosphomolybdic Acid Treatment (Optional) | Incubation Time | 1-5 minutes | Helps to eliminate yellow cytoplasmic staining. | | Staining | Picro-Sirius Red Incubation | 60-90 minutes | One hour provides near-equilibrium staining. | | Rinsing | Acidified Water | 2 quick changes | Prevents loss of dye. | | Dehydration | Ethanol Series (95% to 100%) | Ascending concentrations, 1-2 minutes each | | Clearing | Xylene | 2 changes | | | Mounting | Synthetic Resin | Permanent mounting medium | |
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Cardiac Tissue
This protocol is a standard method for staining paraffin-embedded cardiac muscle sections to visualize and quantify collagen.
Reagents:
-
Picro-Sirius Red Solution (0.1% this compound in saturated aqueous picric acid)
-
Acidified Water (0.5% glacial acetic acid in distilled water)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Distilled Water
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10-20 minutes each.
-
Rehydrate sections through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Cover the tissue section completely with the Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This extended incubation time allows for near-equilibrium staining.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of acidified water. This step is critical to prevent the loss of dye from the collagen fibers.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through an ascending series of ethanol: 95% (1 minute) and 100% (2 changes, 2 minutes each).
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount the coverslip using a synthetic resinous medium.
-
Protocol 2: Modified Picro-Sirius Red Staining for Cardiac Muscle (Reduced Background)
This modified protocol incorporates a phosphomolybdic acid step to reduce background staining of the cytoplasm, which can be particularly useful for visualizing thin collagen septa.
Additional Reagent:
-
Phosphomolybdic Acid Solution (0.2% in distilled water)
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1a-1c from Protocol 1.
-
Phosphomolybdic Acid Treatment:
-
Apply the 0.2% Phosphomolybdic Acid Solution to completely cover the tissue section and incubate for 1-5 minutes.
-
Briefly rinse with distilled water.
-
-
Staining:
-
Apply the Picro-Sirius Red Solution and incubate for 60-90 minutes.
-
-
Rinsing:
-
Quickly rinse the slides in two changes of 0.5% Acetic Acid Solution.
-
-
Dehydration, Clearing, and Mounting: Follow steps 4a-5a from Protocol 1.
Visualizations
Signaling Pathway and Molecular Interaction
Caption: Molecular interaction of this compound with collagen fibers.
Experimental Workflow
Caption: Experimental workflow for this compound staining.
References
Application Notes and Protocols for Image Analysis of Picro-Sirius Red Stained Slides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picro-Sirius Red (PSR) staining is a cornerstone histological technique for the visualization and quantification of collagen fibers in tissue sections. When coupled with polarized light microscopy, PSR staining offers a highly specific and sensitive method to assess the extent of fibrosis and tissue remodeling. The birefringence of collagen fibers, enhanced by the alignment of Sirius Red molecules, allows for the differentiation of collagen fiber thickness and density. Thicker, more densely packed collagen type I fibers typically exhibit yellow to red birefringence, while thinner, less organized collagen type III fibers appear green. This application note provides detailed protocols for PSR staining, image acquisition, and subsequent quantitative analysis, along with a summary of quantitative data and an overview of key signaling pathways involved in collagen deposition.
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Sections
This protocol outlines the standard procedure for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Weigert's iron hematoxylin (optional, for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse well in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain in Weigert's iron hematoxylin for 8-10 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water.
-
Rapidly dehydrate through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Protocol 2: Image Acquisition
Consistent and standardized image acquisition is critical for reproducible quantitative analysis.
Instrumentation:
-
Brightfield microscope equipped with a digital camera.
-
Polarizing filters (analyzer and polarizer) for polarized light microscopy.
Procedure:
-
Microscope Setup:
-
Set up the microscope for Köhler illumination to ensure even lighting.
-
For polarized light imaging, insert the polarizer and analyzer and cross them to achieve a dark background.
-
-
Image Capture:
-
Capture images using a consistent objective (e.g., 10x or 20x).
-
Maintain identical image acquisition parameters (e.g., light intensity, exposure time, white balance) for all slides within a study to ensure comparability.
-
Capture multiple representative fields of view for each tissue section to account for heterogeneity.
-
Quantitative Image Analysis
Image analysis software such as ImageJ or Fiji (an open-source distribution of ImageJ) is commonly used for quantifying collagen from PSR-stained slides.[1][2]
Method 1: Color Thresholding in ImageJ/Fiji
This method quantifies the area of stained collagen based on color selection.
Workflow:
-
Image Pre-processing:
-
Open the captured brightfield or polarized light image in ImageJ/Fiji.
-
If necessary, perform background subtraction to correct for uneven illumination.
-
-
Color Thresholding:
-
Navigate to Image > Adjust > Color Threshold.
-
Select the appropriate color space (e.g., HSB, RGB).
-
Adjust the hue, saturation, and brightness/red, green, and blue sliders to specifically select the red-stained collagen fibers while excluding the background and other tissue elements.
-
-
Measurement:
-
Go to Analyze > Set Measurements and select "Area" and "Area fraction".
-
Click Analyze > Measure to obtain the percentage of the image area occupied by the stained collagen.
-
Method 2: Using an ImageJ Macro for Automated Analysis
For high-throughput analysis, a macro can automate the quantification process. Several macros have been developed for this purpose.[3][4]
Example Macro Logic:
-
The macro can be scripted to automatically open a folder of images.
-
It can split the image into its color channels (e.g., RGB or HSB).
-
A pre-defined or user-input threshold is applied to the appropriate channel to create a binary mask of the collagen-positive areas.
-
The area of the mask is measured, and the collagen percentage is calculated relative to the total tissue area.
-
Results are automatically logged to a results table.
Data Presentation
Quantitative data from image analysis should be presented in a clear and structured format to facilitate comparison between different experimental groups or conditions.
| Group | Treatment | Number of Images Analyzed | Mean Collagen Area (%) | Standard Deviation | p-value |
| Control | Vehicle | 50 | 5.2 | 1.8 | - |
| Disease Model | Vehicle | 50 | 25.8 | 6.3 | <0.001 vs Control |
| Disease Model | Drug A | 50 | 15.1 | 4.5 | <0.01 vs Disease Model |
| Disease Model | Drug B | 50 | 18.9 | 5.1 | <0.05 vs Disease Model |
Table 1: Example of quantitative data summarization for a fibrosis study.
| Parameter | Brightfield Analysis | Polarized Light Analysis | Second Harmonic Generation (SHG) |
| Specificity for Collagen | Moderate | High | Very High |
| Quantitative Accuracy | Good | Very Good | Excellent |
| Information Provided | Collagen Area | Collagen Area, Fiber Thickness/Density | Collagen Fiber Organization, Alignment |
| Equipment Cost | Low | Moderate | High |
| Throughput | High | High | Low |
Table 2: Comparison of different imaging modalities for collagen quantification.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway in Fibrosis
Transforming Growth Factor-beta (TGF-β) is a key cytokine that drives fibrosis by stimulating fibroblasts to differentiate into myofibroblasts and produce excessive amounts of extracellular matrix proteins, including collagen.
Caption: TGF-β signaling pathway leading to collagen deposition in fibrosis.
Experimental Workflow for Fibrosis Quantification
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of an anti-fibrotic compound.
Caption: Experimental workflow for quantitative analysis of fibrosis.
Conclusion
Quantitative analysis of Picro-Sirius Red stained slides is a powerful and accessible method for researchers in various fields, including drug discovery and development. By following standardized protocols for staining and image acquisition, and employing robust image analysis techniques, researchers can obtain reliable and reproducible data on collagen deposition. The integration of these histological findings with an understanding of the underlying signaling pathways, such as the TGF-β pathway, provides a comprehensive approach to studying fibrosis and evaluating potential therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GitHub - northcottj/picrosirius-red: ImageJ macro for quantification of polarized light images of picrosirius red stained tissues. [github.com]
- 4. Semi‑automatic macro ImageJ analysis for collagen and fibrosis from biopsies images in BrightField and polarised light [zenodo.org]
Application Notes: Direct Red 80 in Combination with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red, is a polyazo dye widely utilized in histology for the specific staining of collagen and amyloid deposits.[1][2] When combined with immunohistochemistry (IHC), it provides a powerful tool for simultaneously visualizing the extracellular matrix context and specific protein expression within a single tissue section. This dual-staining approach is particularly valuable in research areas such as fibrosis, cancer biology, and tissue remodeling, where the interplay between cellular components and the surrounding stroma is critical.[3]
These application notes provide detailed protocols for combining this compound staining with both chromogenic and fluorescent immunohistochemistry, enabling the robust analysis of tissue architecture and cellular markers.
Principle of the Method
The combination of this compound and IHC allows for the co-localization of a specific antigen with collagen fibers. The recommended method is a sequential protocol where immunohistochemical staining is performed first, followed by Picro-Sirius Red staining. This order is crucial because the high temperatures used in heat-induced epitope retrieval (HIER), a common step in IHC, can damage collagen fibers and lead to suboptimal and non-specific Sirius Red staining.[4][5]
In this combined method, the IHC portion utilizes specific primary antibodies to detect the antigen of interest, which is then visualized using either a chromogen (e.g., DAB, which produces a brown precipitate) or a fluorophore. Subsequently, the Picro-Sirius Red solution stains the collagen fibers red. When viewed under polarized light, collagen fibers stained with Sirius Red exhibit birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green, allowing for a semi-quantitative assessment of collagen maturity.
Applications
-
Fibrosis Research: Quantify the degree of collagen deposition (fibrosis) while simultaneously identifying the cell types involved (e.g., myofibroblasts expressing α-SMA).
-
Oncology: Investigate the tumor microenvironment by visualizing the spatial relationship between cancer cells and the surrounding collagenous stroma.
-
Tissue Remodeling and Wound Healing: Study the dynamics of collagen deposition and the expression of relevant growth factors or enzymes during tissue repair.
Data Presentation
Quantitative analysis of dual-stained sections can provide valuable insights into disease progression and treatment efficacy. The following table presents a hypothetical example of data from a study on liver fibrosis.
| Group | Treatment | Sirius Red Positive Area (%) | α-SMA Positive Cells (cells/mm²) |
| 1 | Vehicle Control | 25.4 ± 3.1 | 152 ± 18 |
| 2 | Drug A (10 mg/kg) | 15.2 ± 2.5 | 85 ± 12 |
| 3 | Drug A (30 mg/kg) | 8.7 ± 1.8 | 41 ± 9 |
| 4 | Positive Control (Known anti-fibrotic) | 10.1 ± 2.0 | 55 ± 10 |
| Data are presented as mean ± standard deviation. |
Signaling Pathway: TGF-β in Fibrosis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of fibrosis. Understanding this pathway is often central to studies employing combined IHC and collagen staining. Upon ligand binding, TGF-β receptors phosphorylate and activate Smad proteins, which then translocate to the nucleus to induce the transcription of target genes, including those encoding for collagens. The diagram below illustrates this canonical pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Combining immunodetection with histochemical techniques: the effect of heat-induced antigen retrieval on picro-Sirius red staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Immunodetection with Histochemical Techniques: The Effect of Heat-induced Antigen Retrieval on Picro-Sirius Red Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of a Stable Picro-Sirius Red Solution for Collagen Staining
Introduction
Picro-Sirius Red (PSR) staining is a widely utilized and highly specific histochemical method for the visualization of collagen fibers in tissue sections.[1][2] The technique is valued for its simplicity, cost-effectiveness, and the ability to differentiate between collagen types when viewed with polarized light microscopy.[1] The stability of the PSR solution is critical for achieving consistent and reliable staining results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of a stable Picro-Sirius Red solution.
Mechanism of Staining
The effectiveness of Picro-Sirius Red staining relies on the interaction between its two primary components: Sirius Red F3B (also known as Direct Red 80) and picric acid.[3]
-
Sirius Red F3B (this compound): This is a linear polyazo dye with multiple sulfonic acid groups.[4] The elongated structure of the dye molecules allows them to align in parallel with the long axis of collagen fibers. The anionic sulfonic acid groups form strong electrostatic bonds with the basic amino acid residues (lysine and hydroxylysine) of collagen molecules.
-
Picric Acid: The saturated picric acid solution provides a low pH environment, which is crucial for the specificity of the stain. The acidic conditions enhance the positive charge of the basic groups on collagen, thereby promoting the binding of the anionic Sirius Red dye. Picric acid also helps to prevent the non-specific staining of non-collagenous structures.
When viewed under a standard light microscope, collagen fibers appear red on a yellow background. However, the key advantage of PSR staining is revealed with polarized light microscopy. The parallel alignment of the dye molecules with the collagen fibers significantly enhances the natural birefringence of collagen. This results in thicker collagen fibers (Type I) appearing as bright yellow, orange, or red, while thinner fibers (Type III), such as reticular fibers, appear green.
Experimental Protocols
1. Preparation of a Stable Picro-Sirius Red Solution
This protocol describes the preparation of a 0.1% Picro-Sirius Red solution, which has a demonstrated high stability.
Materials and Reagents:
-
Sirius Red F3B (C.I. 35780), also known as this compound
-
Picric acid, saturated aqueous solution (approx. 1.3% in water)
-
Distilled or deionized water
-
Glass bottles for storage
-
Magnetic stirrer and stir bar
-
Filter paper
Procedure:
-
Prepare Saturated Picric Acid Solution: To prepare a saturated aqueous solution, add an excess of picric acid crystals to distilled water (e.g., 1.5 g of picric acid to 100 mL of water). Stir the solution for several hours to ensure saturation. Allow the undissolved crystals to settle at the bottom. Carefully decant the saturated supernatant for use.
-
Dissolve Sirius Red: For a 0.1% solution, weigh 0.5 grams of Sirius Red F3B powder and add it to 500 mL of the saturated aqueous picric acid solution.
-
Mix Thoroughly: Stir the solution using a magnetic stirrer until the Sirius Red powder is completely dissolved.
-
Optional Filtration: For optimal results, some protocols recommend leaving the solution to stand overnight and then filtering it to remove any undissolved particles.
-
Storage: Store the final solution in a tightly capped glass bottle at room temperature (15-25°C), protected from direct sunlight. Do not freeze the solution.
Stability: The prepared Picro-Sirius Red solution is highly stable and can be stored for at least 2 to 3 years at room temperature without significant loss of staining efficacy.
2. Picro-Sirius Red Staining Protocol for Paraffin Sections
Materials and Reagents:
-
Prepared Picro-Sirius Red Solution
-
Deparaffinization reagents (Xylene or equivalent)
-
Rehydration reagents (graded ethanol series: 100%, 95%, 80%, 70%)
-
Acidified Water (0.5% glacial acetic acid in distilled water)
-
Dehydration reagents (100% ethanol)
-
Clearing agent (Xylene or equivalent)
-
Resinous mounting medium
-
Optional: Weigert's iron hematoxylin for nuclear counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water.
-
-
Optional: Nuclear Staining:
-
Stain nuclei with Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This ensures equilibrium staining.
-
-
Rinsing:
-
Wash the slides in two changes of acidified water for 2 minutes each to remove excess stain.
-
-
Dehydration and Clearing:
-
Dehydrate the sections rapidly in three changes of 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount the coverslip with a resinous mounting medium.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and application of the Picro-Sirius Red solution.
Table 1: Picro-Sirius Red Solution Preparation
| Component | Concentration/Amount |
| Sirius Red F3B (this compound) | 0.1% (w/v) |
| Solvent | Saturated Aqueous Picric Acid (~1.3%) |
| Storage Temperature | 15-25°C |
| Shelf-Life | 2-3 years |
Table 2: Staining Protocol Parameters
| Step | Reagent | Incubation Time |
| Staining | Picro-Sirius Red Solution | 60 minutes |
| Rinsing | 0.5% Acetic Acid | 2 changes, 2 minutes each |
| Nuclear Counterstain (Optional) | Weigert's Hematoxylin | 8 minutes |
Visualizations
Caption: Workflow for Picro-Sirius Red preparation and staining.
References
Application Notes and Protocols: Direct Red 80 Staining with Polarized Light Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red F3B, is a polyazo anionic dye widely utilized in histopathology for the visualization and quantification of collagen and amyloid deposits.[1] Its large, planar molecular structure facilitates its alignment along the long axis of collagen fibers and within the β-pleated sheets of amyloid fibrils.[1][2] This highly ordered binding enhances the natural birefringence of these protein structures, making them readily detectable by polarized light microscopy.[3][4] When viewed under cross-polarized light, stained collagen fibers typically exhibit a bright yellow-orange or green birefringence, while amyloid deposits display a characteristic apple-green birefringence. This technique offers a significant advantage in its specificity and sensitivity for assessing fibrosis and amyloidosis in tissue samples. Furthermore, this compound is considered to have a better safety profile compared to other direct dyes as it does not degrade to produce carcinogenic compounds like benzidine.
Mechanism of Action
The staining mechanism of this compound is primarily driven by electrostatic interactions and hydrogen bonding. In the Picro-Sirius Red method for collagen staining, the acidic environment created by picric acid protonates the basic amino acid residues in collagen, enhancing the binding of the anionic this compound dye. The elongated dye molecules then align themselves parallel to the collagen fibrils. Similarly, for amyloid staining, the planar dye molecules intercalate between the β-pleated sheets characteristic of amyloid fibrils, a process enhanced under alkaline conditions. This highly organized arrangement of dye molecules is crucial for the enhanced birefringence observed with polarized light microscopy.
Applications
-
Quantification of Fibrosis: Picro-Sirius Red staining with polarized light microscopy is a gold standard for the quantitative assessment of collagen fibers in various tissues, providing insights into the progression of fibrotic diseases.
-
Detection of Amyloid Deposits: The alkaline staining method with this compound is a sensitive technique for identifying amyloid deposits in tissues, crucial for the diagnosis and study of amyloidosis.
-
Assessment of Collagen Types: Under polarized light, thicker, more mature Type I collagen fibers often appear yellow-orange, while thinner, newly formed Type III collagen or reticular fibers tend to show a green birefringence.
-
Drug Development: This technique is valuable in preclinical studies to evaluate the efficacy of anti-fibrotic or anti-amyloidogenic therapeutic agents.
Experimental Protocols
Picro-Sirius Red Staining for Collagen
This protocol is a standard method for staining collagen in paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution:
-
Sirius Red F3B (this compound): 0.5 g
-
Saturated Aqueous Solution of Picric Acid: 500 ml
-
Dissolve the Sirius Red in the picric acid solution. The solution is stable for years and can be reused.
-
-
Acidified Water (0.5% Acetic Acid):
-
Glacial Acetic Acid: 2.5 ml
-
Distilled Water: 500 ml
-
-
Weigert's Hematoxylin (Optional, for nuclear counterstaining)
-
Graded Ethanols
-
Xylene
-
Resinous Mounting Medium
Procedure:
-
Deparaffinize and hydrate tissue sections to distilled water.
-
(Optional) For nuclear counterstaining, incubate in Weigert's hematoxylin for 8 minutes, then rinse in running tap water for 10 minutes.
-
Incubate sections in Picro-Sirius Red Solution for 60 minutes.
-
Rinse slides quickly in two changes of Acidified Water.
-
Dehydrate rapidly through graded ethanols.
-
Clear in xylene and mount with a resinous medium.
Alkaline Staining for Amyloid
This method is analogous to the Congo Red stain for the detection of amyloid deposits.
Reagents:
-
Alkaline this compound Solution:
-
Prepare a saturated solution of this compound (Sirius Red F3B) in 80% ethanol containing 0.2% potassium hydroxide.
-
-
Mayer's Hemalum (for nuclear counterstaining)
-
Graded Ethanols
-
Xylene
-
Resinous Mounting Medium
Procedure:
-
Deparaffinize and hydrate tissue sections to distilled water.
-
Stain in Mayer's hemalum for 2-5 minutes to counterstain nuclei.
-
Rinse in running tap water for 5-10 minutes.
-
Incubate in the alkaline this compound solution for 60 minutes.
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
Data Presentation
Quantitative analysis of this compound stained sections is typically performed using digital image analysis software on images captured with a polarized light microscope. The following tables summarize key quantitative and semi-quantitative parameters that can be assessed.
| Parameter | Description | Typical Application |
| Collagen Proportionate Area (%) | The percentage of the total tissue area that is positively stained for collagen. | Assessment of fibrosis severity in organs like the liver, kidney, and heart. |
| Collagen Fiber Thickness (µm) | Measurement of the diameter of individual collagen fibers. | Differentiation between mature (thicker) and newly formed (thinner) collagen. |
| Birefringence Color Analysis | Quantification of the area of yellow-orange versus green birefringence. | Estimation of the relative amounts of Type I and Type III collagen. |
| Amyloid Deposit Area (%) | The percentage of the total tissue area occupied by amyloid deposits. | Quantification of amyloid burden in tissues. |
| Tissue Type | Condition | Expected Birefringence under Polarized Light |
| Liver | Normal | Fine, green birefringent fibers in portal tracts and around central veins. |
| Fibrosis/Cirrhosis | Increased yellow-orange and green birefringent fibers forming bridging septa. | |
| Heart | Normal | Delicate green birefringent fibers surrounding cardiomyocytes. |
| Myocardial Infarction (Scar) | Dense network of yellow-orange birefringent fibers. | |
| Kidney | Normal | Minimal green birefringent fibers in the interstitium and around glomeruli. |
| Chronic Kidney Disease | Increased interstitial and glomerular collagen with a mix of green and yellow-orange birefringence. | |
| Brain | Alzheimer's Disease | Apple-green birefringent amyloid plaques. |
Visualizations
Caption: Experimental workflow for Picro-Sirius Red staining of collagen.
Caption: Experimental workflow for alkaline staining of amyloid deposits.
Caption: Simplified TGF-β signaling pathway leading to collagen deposition and fibrosis.
References
Application Notes and Protocols: Direct Red 80 in Liver Fibrosis Research
Introduction
Direct Red 80, also known by its Colour Index (C.I.) 35780 or more commonly as Sirius Red, is a highly specific polyazo anionic dye used extensively in histopathology to visualize and quantify collagen deposition in tissue sections.[1][2] In the context of liver fibrosis research, Picro-Sirius Red (PSR) staining is the gold-standard method for assessing the progression of fibrosis. The technique's primary advantage lies in the highly specific binding of Sirius Red to fibrillar collagen molecules, which, when viewed under polarized light, exhibit a bright birefringence, allowing for detailed morphological assessment and quantification.[3] This method is considered more accurate and reliable for quantifying hepatic collagen than older techniques like Masson's trichrome staining. Furthermore, this compound is noted for its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.
Mechanism of Action
The specificity of this compound for collagen is attributed to the alignment of its elongated, planar dye molecules parallel to the long axis of collagen fibers. This interaction is primarily driven by hydrogen bonding and electrostatic forces between the sulfonic acid groups of the dye and the basic amino acid residues of collagen. The addition of picric acid in the staining solution is believed to suppress the staining of non-collagenous proteins, further enhancing specificity. This highly ordered arrangement of dye molecules on the collagen fibril enhances its natural birefringence, causing the collagen to appear in bright colors (yellow, orange, or green, depending on fiber thickness and density) against a dark background under polarized light.
Quantitative Data Summary
Quantitative analysis of PSR-stained liver sections allows for an objective measurement of fibrosis, typically expressed as the Collagen Proportionate Area (CPA). This involves using digital image analysis to calculate the percentage of tissue area occupied by collagen. The CPA has been shown to correlate well with histological staging systems (e.g., METAVIR, Ishak) and serum fibrosis markers.
Table 1: Typical Parameters for Picro-Sirius Red Staining and Analysis
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Tissue Section Thickness | 4 - 6 µm | Thicker sections can lead to overlapping fibers, complicating analysis. |
| Staining Solution | 0.1% this compound in saturated aqueous picric acid | This is the standard formulation for Picro-Sirius Red. |
| Staining Incubation Time | 60 minutes | Incubation time should be standardized across experiments for consistency. |
| Rinsing Solution | 0.5% Acetic Acid or 0.01 M HCl | A brief acid rinse removes non-specific background staining. |
| Image Acquisition | Bright-field or Polarized Light Microscopy | Polarized light is superior for visualizing collagen fiber structure and for specific quantification. |
| Microscope Magnification | 20x or 40x | Measurements at 20x and 40x have been shown to generate similar CPA outcomes. |
| Image Analysis Software | ImageJ, CellProfiler, Visiopharm | Open-source software like ImageJ is commonly used for thresholding and area calculation. |
Table 2: Example Collagen Proportionate Area (CPA) Data in Chronic Hepatitis C
| METAVIR Fibrosis Stage | Description | Mean CPA (%) |
|---|---|---|
| F0-F1 | No or minimal fibrosis | 4.1% |
| F2-F4 | Significant fibrosis to cirrhosis | 13.9% |
Data adapted from a study on chronic hepatitis C patients to provide a general reference. Actual CPA values can vary based on etiology, species, and analysis method.
Key Signaling Pathways in Liver Fibrosis
This compound staining serves as a critical endpoint measurement to evaluate the efficacy of therapies targeting the molecular drivers of fibrosis. The central event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblast-like cells and become the primary source of extracellular matrix proteins, including collagen. Several key signaling pathways regulate this process:
-
Transforming Growth Factor-β (TGF-β) / SMAD Pathway : This is the most potent fibrogenic pathway. Upon liver injury, TGF-β1 is activated and binds to its receptors on HSCs, initiating a signaling cascade through the phosphorylation of SMAD2 and SMAD3. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and drive the transcription of pro-fibrotic genes, including those for type I and III collagen.
-
Platelet-Derived Growth Factor (PDGF) Pathway : PDGF is a powerful mitogen and chemoattractant for HSCs. It promotes the proliferation and migration of activated HSCs to sites of liver injury.
-
Reactive Oxygen Species (ROS) : Oxidative stress resulting from liver damage generates ROS, which can act as both an inducer and an effector of the TGF-β pathway, creating a vicious cycle that perpetuates fibrosis.
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining of Liver Tissue
This protocol is for staining collagen in formalin-fixed, paraffin-embedded liver tissue sections.
Materials:
-
Picro-Sirius Red Solution: 0.1 g of this compound (Sirius Red F3B) dissolved in 100 mL of saturated aqueous picric acid.
-
Acetic Acid Solution: 0.5% acetic acid in distilled water.
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration.
-
Weigert's hematoxylin (optional, for nuclear counterstaining).
-
DPX or other synthetic resin mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (3 minutes).
-
Transfer to 70% ethanol (3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Counterstaining (Optional):
-
Stain with Weigert's hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if needed.
-
-
Picro-Sirius Red Staining:
-
Cover the tissue section completely with the Picro-Sirius Red solution and incubate at room temperature for 60 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of 0.5% acetic acid solution. This step is critical to remove unbound picric acid and ensure a clean background.
-
-
Dehydration:
-
Dehydrate the sections through 3 changes of 100% ethanol (1 minute each). Do not use 70% or 95% ethanol as this will cause the stain to leach.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount the coverslip using a synthetic resin mounting medium.
-
Expected Results:
-
Under bright-field microscopy: Collagen fibers will be stained red, nuclei will be black (if counterstained), and cytoplasm will be yellow.
-
Under polarized light microscopy: Collagen fibers will appear bright yellow, orange, or green on a black background.
Protocol 2: Digital Image Analysis and Quantification of CPA
This protocol provides a general workflow for quantifying the Collagen Proportionate Area (CPA) from PSR-stained slides using ImageJ or similar software.
Procedure:
-
Image Acquisition:
-
Capture high-resolution (e.g., 20x magnification) digital images of the stained sections.
-
Acquire at least 5-10 random, non-overlapping fields per slide to ensure representative sampling.
-
-
Image Pre-processing:
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Open the image in ImageJ.
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If the image is RGB, it may be necessary to split the channels (Image > Type > RGB Stack). The green channel often provides the best contrast for separating the red collagen stain.
-
-
Thresholding to Isolate Collagen:
-
Use the thresholding tool (Image > Adjust > Threshold).
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Manually adjust the threshold sliders until only the red-stained collagen fibers are selected (highlighted in red). Avoid including other red-colored elements like red blood cells.
-
-
Measurement:
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Set the measurement parameters (Analyze > Set Measurements) to include "Area" and "Area Fraction".
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Run the measurement (Analyze > Measure). The "%Area" or "Area Fraction" value represents the CPA for that field of view.
-
-
Data Analysis:
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Calculate the average CPA for all fields measured from a single sample.
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Compile the average CPA values for all samples in each experimental group for statistical comparison.
-
Protocol 3: Hydroxyproline Assay (Complementary Protocol)
The hydroxyproline assay is a biochemical method used to measure the total collagen content in a tissue homogenate. It provides a valuable complementary dataset to the morphological data from PSR staining.
Principle: Hydroxyproline is an amino acid that is nearly exclusive to collagen. The assay involves hydrolyzing tissue samples to break down proteins into their constituent amino acids. The free hydroxyproline is then oxidized and reacts with Ehrlich's reagent to produce a chromophore that can be measured colorimetrically at ~560 nm.
Procedure Summary:
-
Tissue Homogenization: Homogenize a known weight (e.g., 100 mg) of liver tissue in distilled water.
-
Hydrolysis: Add concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) to the homogenate and heat at a high temperature (95-120°C) for several hours to overnight to hydrolyze the protein.
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Neutralization: Cool the samples and neutralize the acid or base.
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Oxidation: Add Chloramine-T reagent to each sample and incubate at room temperature.
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Color Development: Add Ehrlich's reagent and incubate at a higher temperature (e.g., 65°C).
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Measurement: Read the absorbance of the samples and a set of hydroxyproline standards at ~560 nm using a spectrophotometer or plate reader.
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Calculation: Determine the hydroxyproline concentration in the samples from the standard curve and express the result as µg of hydroxyproline per mg of liver tissue.
Visualizations
Caption: Experimental workflow for liver fibrosis assessment.
Caption: Key signaling pathways in HSC activation.
Caption: Mechanism of this compound binding to collagen.
References
Application Notes and Protocols: Staining of Different Collagen Types with Direct Red 80
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red F3B, is a polyazo dye that has become an essential tool in histology and connective tissue research for the visualization and quantification of collagen.[1] When used in the Picro-Sirius Red (PSR) staining method, this compound offers high specificity for collagen fibers.[2] The elongated, planar molecules of this compound align with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[2] This property allows for the semi-quantitative assessment of different collagen types based on the thickness and packing density of the fibers.
Principle of Staining
The staining mechanism of this compound relies on the interaction between the sulfonic acid groups of the dye and the basic amino acid residues of collagen. The presence of picric acid in the staining solution helps to suppress the staining of non-collagenous proteins, thereby increasing the specificity for collagen. Under bright-field microscopy, collagen fibers appear red. However, the true power of this technique is revealed with polarization microscopy.
Under polarized light, the highly ordered alignment of this compound molecules on the collagen fibers results in intense birefringence. The color of the birefringence is dependent on the thickness of the collagen fibers. Thicker, more tightly packed fibers, such as Type I collagen, typically exhibit a yellow to orange birefringence.[3] Thinner, less organized fibers, characteristic of Type III collagen, appear green.[3] While this method provides a valuable tool for differentiating collagen fiber types in situ, it is important to note that the color variation is a reflection of the physical organization of the collagen fibers rather than a differential binding affinity of this compound for specific collagen types.
Data Presentation
Quantitative and Semi-Quantitative Analysis of Collagen Staining with this compound
While this compound is considered to stain fibrillar collagens (Types I, II, III, V) with similar efficiency, the primary method for differentiating collagen types in tissue sections is through the analysis of their birefringence under polarized light. The following table summarizes the expected observations.
| Collagen Type | Typical Fiber Organization | Birefringence Color under Polarized Light |
| Type I | Thick, tightly packed fibers | Yellow, Orange, or Red |
| Type II | Fibrils forming a fine network | Variable color |
| Type III | Thin, loosely arranged reticular fibers | Green |
For quantitative analysis of total collagen, a microplate-based elution assay can be performed. This method provides a spectrophotometric measurement of the total amount of this compound bound to collagen, which is proportional to the total collagen content.
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol is adapted from standard histological procedures for the visualization of collagen fibers in tissue sections.
Materials:
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Picro-Sirius Red Solution (0.1% w/v this compound in saturated aqueous picric acid)
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Xylene
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Ethanol (100%, 95%, 70%)
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Acidified Water (0.5% acetic acid in distilled water)
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Weigert's Hematoxylin (optional, for nuclear counterstaining)
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Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), and 70% (1 minute).
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Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
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Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Washing:
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting:
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Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene.
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Mount with a resinous mounting medium.
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Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red, and the background will be yellow. Nuclei, if counterstained, will be blue/black.
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Polarized Light Microscopy: Collagen fibers will exhibit birefringence against a dark background. Type I collagen will appear yellow-orange, and Type III collagen will appear green.
Protocol 2: Microplate-Based Assay for Quantification of Total Collagen in Cell Culture
This protocol allows for the colorimetric quantification of total collagen produced by cells in culture.
Materials:
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Sirius Red Staining Solution (0.1% w/v this compound in 1% acetic acid)
-
Phosphate-Buffered Saline (PBS)
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Fixative Solution (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)
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0.1 M HCl
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0.1 M NaOH
-
96-well tissue culture plates
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
After experimental treatment, remove the culture medium.
-
-
Fixation:
-
Wash cells with PBS.
-
Add 50 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Wash wells with PBS.
-
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Staining:
-
Add 50 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
-
Washing:
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Wash each well with 400 µL of 0.1 M HCl to remove unbound dye.
-
-
Elution:
-
Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.
-
-
Quantification:
-
Read the absorbance of the eluted dye at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential staining of collagens type I, II and III by Sirius Red and polarization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background staining in Picro-Sirius Red.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help reduce background staining in Picro-Sirius Red (PSR) experiments.
Troubleshooting Guide: Reducing Background Staining
High background staining can obscure the specific visualization of collagen fibers, leading to inaccurate analysis. Below are common issues and actionable solutions to improve your staining results.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining (Yellowish/Reddish Cast) | Inadequate removal of unbound stain. | Optimize washing steps after PSR incubation. Use two changes of an acidified water solution (e.g., 0.5% acetic acid) to effectively remove non-specifically bound dye.[1][2] |
| Incorrect pH of the Picro-Sirius Red solution. | The acidic nature of the PSR solution is crucial for its specificity to collagen. Ensure the picric acid is saturated and the pH is low (ideally around 1-3).[1][2][3] | |
| Suboptimal tissue fixation. | Incomplete or improper fixation can lead to non-specific dye binding. Ensure tissues are adequately fixed, for instance, in 10% neutral buffered formalin for at least 24 hours. | |
| Tissue sections drying out during staining. | Drying can cause non-specific stain deposition, often seen as higher background at the edges of the tissue. Keep slides in a humidified chamber during incubations. | |
| Old or contaminated reagents. | The PSR solution has a limited shelf life and can become contaminated, leading to poor staining quality. Prepare fresh PSR solution or use a commercial kit within its expiration date. | |
| Presence of Dark, Punctate Spots | Precipitate formation in the staining solution. | Filter the Picro-Sirius Red solution through a 0.22 µm filter immediately before use to remove any undissolved dye aggregates. |
| Contaminated glassware. | Use thoroughly cleaned and rinsed glassware for all reagents and staining steps to avoid introducing contaminants. | |
| Uneven or Patchy Staining | Incomplete immersion or rinsing of the tissue. | Ensure the entire tissue section is completely covered with the staining solution and fully immersed during washing steps. |
| Air bubbles trapped on the slide. | Carefully apply the coverslip to avoid trapping air bubbles. | |
| Cytoplasm Stains Red | Hydrolysis of the Picro-Sirius Red stain. | This can occur under acidic conditions and higher temperatures. Be mindful of the staining environment, especially in warmer climates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining in Picro-Sirius Red?
High background staining, where non-collagenous components retain the red stain, is often due to inadequate rinsing after the Picro-Sirius Red incubation. Other significant causes include an incorrect pH of the staining solution, suboptimal tissue fixation, and allowing the tissue sections to dry out during the procedure.
Q2: How can I reduce non-specific background staining?
To minimize background staining, focus on the following:
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Optimize Washing: After staining, wash the slides in an acidified water solution (e.g., 0.5% acetic acid) to remove non-specifically bound stain.
-
Ensure Proper Fixation: Use a suitable fixative like neutral buffered formalin for an adequate duration.
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Maintain Solution pH: Verify that the pH of your Picro-Sirius Red solution is within the optimal acidic range (pH 1-3).
-
Prevent Sections from Drying: Use a humidified chamber during incubations.
-
Use Fresh Reagents: Prepare fresh Picro-Sirius Red solution or use a commercial kit that is within its expiration date.
Q3: What is the optimal thickness for tissue sections for Picro-Sirius Red staining?
For formalin-fixed, paraffin-embedded (FFPE) tissues, a common thickness is 4-6 µm to ensure uniform staining and optimal visualization, especially for quantitative analysis with polarized light microscopy.
Q4: Can I use a counterstain with Picro-Sirius Red?
Yes, a nuclear counterstain is often used. Weigert's hematoxylin is a common choice as it is resistant to the acidic conditions of the Picro-Sirius Red solution. It is important to ensure the nuclear staining is sufficiently intense before proceeding to the Picro-Sirius Red step, as the picric acid can act as a differentiating agent.
Q5: Why is my tissue lifting off the slide during dehydration?
Tissue detachment can be due to overly aggressive rinsing or inadequate adhesion to the slide. Ensure you are using positively charged slides and that the tissue sections are properly dried onto the slide before staining. Use gentle agitation during dehydration steps.
Experimental Protocols
Picro-Sirius Red Staining Protocol
This protocol is adapted for FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Staining:
-
Stain nuclei with Weigert's hematoxylin for 8-10 minutes.
-
Wash slides for 10 minutes in running tap water.
-
-
Picro-Sirius Red Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes at room temperature. This allows for near-equilibrium staining.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of 0.5% acetic acid solution.
-
-
Dehydration:
-
Dehydrate the tissue section in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear the slides in xylene and mount with a synthetic resinous medium.
-
Solution Preparation
| Solution | Components | Preparation |
| Picro-Sirius Red Solution | Sirius Red F3B (Direct Red 80) Saturated Aqueous Picric Acid | Dissolve 0.5 g of Sirius Red F3B in 500 ml of saturated aqueous picric acid. Ensure the picric acid solution is saturated by having some undissolved crystals at the bottom. |
| Acidified Water (0.5% Acetic Acid) | Glacial Acetic Acid Distilled or Tap Water | Add 5 ml of glacial acetic acid to 1 liter of water. |
Visualization of Methodologies
Caption: Troubleshooting workflow for reducing high background staining.
References
Fading of Direct Red 80 stain and how to prevent it.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Direct Red 80 (also known as Picro-Sirius Red) staining in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound staining procedures.
Issue 1: Weak or No Collagen Staining
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Question: My collagen fibers are not staining, or the staining is very faint. What could be the cause?
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Answer: Weak or absent collagen staining can result from several factors. Firstly, ensure you are using the correct dye, which is Sirius Red F3B (C.I. 35780), as other "Sirius Red" variants may not be suitable.[1] The staining solution itself might be old or depleted; it is recommended to use a fresh solution for consistent results.[1] Overly aggressive washing after the staining step, particularly with plain water, can cause the dye to leach from the tissue.[1] Using acidified water for the washing steps is crucial to prevent this. Finally, improper tissue fixation can lead to poor staining. Tissues should be adequately fixed, for instance, in neutral buffered formalin for at least 24 hours.
Issue 2: High Background or Non-Specific Staining
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Question: The entire tissue section is staining red, not just the collagen fibers. How can I improve specificity?
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Answer: High background staining is often due to excessive incubation time in the Picro-Sirius Red solution or inadequate washing.[1] Ensure you are adhering to the recommended incubation time (typically 60 minutes) and are thoroughly washing with acidified water to remove unbound dye. To further enhance specificity, a pre-treatment with 0.2% phosphomolybdic acid for approximately 40 minutes can help render the cytoplasm colorless. A final wash in 0.01 M HCl for 2 minutes can also aid in removing non-specific staining.
Issue 3: Uneven Staining
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Question: The staining across my tissue section is patchy and uneven. What could be causing this?
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Answer: Uneven staining can stem from a few procedural missteps. Incomplete deparaffinization is a common culprit, so ensure that the tissue sections are fully de-waxed with sufficient changes of xylene.[1] If tissue sections dry out at any point during the staining procedure, it can lead to uneven staining patterns. Keeping the slides in a humidified chamber during incubations can prevent this. Air bubbles trapped on the slide can also block the stain from reaching the tissue, so apply the staining solution carefully.
Issue 4: Fading of the Stain
-
Question: My this compound stained slides are fading over time. What causes this and how can I prevent it?
-
Answer: Fading of this compound, an azo dye, is primarily caused by photodegradation upon exposure to light, especially UV radiation. This process can be exacerbated by the presence of reactive oxygen species. To prevent fading, it is crucial to store stained slides in the dark. The choice of mounting medium also plays a significant role in preserving the stain. Using a high-quality resinous mounting medium is recommended. For long-term storage, consider using mounting media containing antioxidants, which can help to quench reactive oxygen species and protect the dye from photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound is a polyazo anionic dye with a large, planar molecular structure. In the Picro-Sirius Red method, the elongated dye molecules align themselves parallel to the long axis of collagen fibers. This alignment is facilitated by picric acid, which is thought to suppress the staining of non-collagenous proteins. This highly ordered arrangement of dye molecules enhances the natural birefringence of collagen, making it appear bright under polarized light.
Q2: Can this compound differentiate between different types of collagen?
A2: Yes, when viewed under polarized light, Picro-Sirius Red staining can help differentiate between different collagen types based on the thickness and packing of the fibers. Thicker, more densely packed type I collagen fibers typically appear yellow to orange, while thinner, less organized type III collagen fibers (reticular fibers) appear green.
Q3: What is the optimal incubation time for this compound staining?
A3: A one-hour incubation in the Picro-Sirius Red solution is generally recommended to achieve near-equilibrium staining, meaning that longer incubation times will not significantly increase the color intensity. Shorter times should be avoided as they may result in incomplete staining.
Q4: Can I reuse the Picro-Sirius Red staining solution?
A4: While the Picro-Sirius Red solution is stable for an extended period, for quantitative studies, it is advisable to use a fresh solution to ensure consistency and optimal results. If reusing the solution, you may need to extend the incubation time to compensate for any potential decrease in staining efficacy.
Q5: Is it necessary to use a counterstain with Picro-Sirius Red?
A5: A counterstain is optional. Weigert's hematoxylin is often used to stain nuclei, providing better morphological context. However, the long incubation in the acidic Picro-Sirius Red solution can cause some de-staining of the hematoxylin. For studies focused solely on collagen quantification, a counterstain may not be necessary.
Data Presentation
Table 1: Troubleshooting Common this compound Staining Issues
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Incorrect dye used | Verify the dye is Sirius Red F3B (C.I. 35780). |
| Old or depleted staining solution | Prepare a fresh Picro-Sirius Red solution. | |
| Over-washing with water | Wash with acidified water instead of plain water. | |
| Inadequate fixation | Ensure proper tissue fixation (e.g., 24h in neutral buffered formalin). | |
| High Background | Excessive incubation time | Reduce incubation time in Picro-Sirius Red solution. |
| Inadequate washing | Ensure thorough washing with acidified water. | |
| Non-specific dye binding | Pre-treat with 0.2% phosphomolybdic acid. | |
| Uneven Staining | Incomplete deparaffinization | Ensure complete wax removal with fresh xylene. |
| Sections drying out | Use a humidified chamber during incubations. | |
| Trapped air bubbles | Apply staining solution carefully to avoid bubbles. | |
| Stain Fading | Light exposure | Store slides in the dark. |
| Oxidative damage | Use a high-quality resinous mounting medium, preferably with antioxidants. |
Table 2: Qualitative Comparison of Mounting Media for this compound Stain Preservation
| Mounting Medium Type | Fading Prevention | Refractive Index | Compatibility | Notes |
| Resinous (e.g., DPX, Permount) | Good to Excellent | High (matches glass) | Requires dehydration and clearing | Recommended for long-term storage. |
| Aqueous | Poor to Fair | Lower than glass | Does not require dehydration | Prone to faster fading; not ideal for long-term archiving. |
| Antioxidant-containing | Excellent | Varies | Varies | Offers the best protection against photobleaching. |
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Staining:
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid) for 60 minutes at room temperature.
-
-
Washing:
-
Wash in two changes of acidified water (0.5% acetic acid in distilled water) for 2 minutes each.
-
-
Dehydration and Clearing:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Protocol 2: Picro-Sirius Red Staining for Frozen Sections
-
Fixation:
-
Fix fresh frozen sections in 10% neutral buffered formalin for 30 minutes.
-
-
Rinsing:
-
Rinse slides in distilled water (3 changes, 2 minutes each).
-
-
(Optional) Nuclear Staining:
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution for 60-90 minutes at room temperature.
-
-
Washing:
-
Rinse slides in two changes of acidified water (0.5% acetic acid).
-
-
Dehydration:
-
Dehydrate in 70% ethanol for 30-45 seconds, followed by two changes of 95% and 100% ethanol (2 minutes per change).
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a resinous mounting medium.
-
Mandatory Visualization
Caption: Experimental workflows for Picro-Sirius Red staining.
Caption: Troubleshooting logic for common staining issues.
Caption: TGF-β signaling pathway leading to fibrosis.
References
Troubleshooting weak or uneven Direct Red 80 staining.
Welcome to the technical support center for Direct Red 80 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results for collagen and amyloid detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biological staining?
This compound, also known as Sirius Red F3B, is a polyazo anionic dye.[1][2] In histology and pathology, its principal use is in the Picro-Sirius Red staining method to visualize and quantify collagen fibers.[2][3][4] It is also used in an alkaline solution to stain amyloid deposits. A significant advantage of this compound is its safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.
Q2: What is the mechanism behind this compound staining?
The staining mechanism of this compound relies on the interaction between the elongated dye molecules and the highly organized structure of collagen or amyloid fibrils. In the Picro-Sirius Red method for collagen, the long, planar dye molecules align parallel to the long axis of collagen fibers. This alignment is enhanced by picric acid, which lowers the pH and increases the affinity of the anionic dye for the basic amino acids in collagen. This organized binding of the dye enhances the natural birefringence of the collagen fibers, making them appear bright yellow, orange, or green under polarized light. A similar mechanism occurs with amyloid, where the dye intercalates with the β-pleated sheet structure.
Q3: What are the key reagents and their roles in Picro-Sirius Red staining?
| Reagent | Role | Key Considerations |
| This compound (Sirius Red F3B) | Primary stain for collagen and amyloid. | Ensure you are using C.I. 35780 for optimal results. |
| Saturated Aqueous Picric Acid | Enhances the specificity of the stain for collagen by suppressing non-collagenous protein staining and providing a yellow background counterstain. | The solution must be saturated for optimal performance. |
| Acidified Water (e.g., 0.5% Acetic Acid) | Used as a brief rinse to remove excess, unbound dye without stripping the dye from the collagen fibers. | Rinsing with plain water can lead to loss of staining. |
| Weigert's Hematoxylin (Optional) | Nuclear counterstain. | Used to visualize cell nuclei. |
Troubleshooting Guide: Weak or Uneven Staining
Weak or uneven staining are common issues that can compromise the interpretation of your results. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: Weak or Faint Staining
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Dye | Verify that the dye is this compound (C.I. 35780). Other dyes marketed as "Sirius Red" may not perform adequately. |
| Depleted or Old Staining Solution | Prepare a fresh Picro-Sirius Red solution. Although the solution is stable, its efficacy can decrease over time. |
| Insufficient Incubation Time | A standard incubation time of 60 minutes is recommended to achieve near-equilibrium staining. Shorter times may result in weak staining. Consider performing a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal time for your specific tissue. |
| Excessive Washing | After staining, rinse briefly in acidified water. Washing in plain water or for extended periods can strip the dye from the collagen fibers. |
| Suboptimal pH of Staining Solution | Ensure the picric acid solution is saturated, as this provides the necessary low pH for optimal dye binding. |
Issue 2: Uneven or Patchy Staining
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and ethanol baths and allowing for adequate incubation times. Residual wax will prevent the aqueous stain from penetrating the tissue. |
| Air Bubbles | When applying the staining solution, do so carefully to avoid trapping air bubbles on the tissue section, which can block the dye. |
| Tissue Drying During Staining | Keep the slides moist throughout the entire staining procedure. A humidity chamber can be used during incubation steps. |
| Uneven Reagent Application | Ensure the entire tissue section is completely and evenly covered with all reagents. |
| Fixation Issues | Inadequate or uneven fixation can lead to poor and inconsistent staining. Ensure the tissue is properly fixed. |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard method for visualizing collagen fibers in tissue sections.
Reagent Preparation:
-
Picro-Sirius Red Staining Solution (0.1%): Dissolve 0.1 g of this compound (C.I. 35780) in 100 mL of saturated aqueous picric acid.
-
Acidified Water (0.5%): Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
-
Weigert's Hematoxylin: Prepare according to the manufacturer's instructions.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 2 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstain:
-
Stain in Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Rinsing:
-
Briefly wash in two changes of acidified water.
-
-
Dehydration:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Visual Guides
Experimental Workflow for Picro-Sirius Red Staining
Caption: A typical experimental workflow for Picro-Sirius Red staining of paraffin-embedded tissue sections.
Troubleshooting Logic for Weak or Uneven Staining
Caption: A decision tree to systematically troubleshoot common causes of weak or uneven this compound staining.
References
The effect of fixation on Direct Red 80 staining quality.
Welcome to the technical support center for Direct Red 80 staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality, reproducible results. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during the staining process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for this compound staining of tissue sections?
For optimal results, 10% Neutral Buffered Formalin (NBF) is the most commonly recommended fixative for paraffin-embedded tissue sections.[1][2][3] While fixation is not considered highly critical for this stain, adequate fixation time (ideally 24 hours to 2 weeks) is important for good tissue preservation.[1][3] For certain soft or fragile tissues, such as testicular, liver, or brain tissue, Bouin's solution may provide superior morphological detail.
Q2: Can I use frozen sections with this compound staining?
The Picro-Sirius Red method, which utilizes this compound, is most frequently used on paraffin sections. Protocols for frozen sections exist but are less common. If using frozen sections, a post-fixation step is typically required.
Q3: What is the correct dye to use for Picro-Sirius Red staining?
It is crucial to use Sirius Red F3B, which is also known as this compound (Colour Index C.I. 35780). Other dyes with similar names, such as Sirius Red 4B, are not suitable for this method.
Q4: How long should I incubate my slides in the Picro-Sirius Red solution?
A staining time of 60 minutes is generally recommended. This duration is typically sufficient to achieve near-equilibrium staining, and longer incubation times do not significantly increase staining intensity. Shorter incubation times should be avoided as they may result in suboptimal staining.
Q5: Why is an acidified water rinse recommended after staining?
Rinsing with acidified water (e.g., 0.5% acetic acid) is a critical step to prevent the loss of bound dye that can occur when rinsing with plain water.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Incorrect dye used. | Verify that you are using Sirius Red F3B (this compound, C.I. 35780). |
| Staining solution is old or depleted. | Prepare a fresh Picro-Sirius Red solution. | |
| Insufficient staining time. | Ensure a staining time of at least 60 minutes. | |
| Overly aggressive washing. | Rinse briefly in acidified water; avoid excessive washing. | |
| High Background or Non-Specific Staining | Inadequate removal of unbound dye. | Ensure two changes of acidified water rinse after the staining step. |
| Staining solution not saturated with picric acid. | Prepare a fresh, saturated solution of Picro-Sirius Red. | |
| Tissue sections were allowed to dry out. | Keep slides moist throughout the staining procedure. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure complete removal of wax with sufficient changes of xylene and alcohols. |
| Uneven fixation. | Ensure the tissue was adequately and evenly fixed. | |
| Air bubbles trapped on the slide. | Carefully apply the staining solution to avoid trapping air bubbles. | |
| Yellow Background is Faint or Absent | Excessive washing after staining. | Dehydrate rapidly through absolute ethanol after the acidified water wash. |
| Picro-Sirius Red solution is not saturated. | Prepare a fresh, saturated Picro-Sirius Red solution. |
Data Presentation
While extensive quantitative data directly comparing various fixatives for this compound staining is limited in the literature, the following table summarizes the qualitative effects of commonly used fixatives based on published observations.
| Fixative | Recommended For | Advantages | Disadvantages |
| 10% Neutral Buffered Formalin (NBF) | Routine paraffin-embedded tissues. | Good preservation of a wide range of tissues; forgiving with fixation time; compatible with most downstream applications. | May cause some tissue shrinkage; can form formalin pigment in blood-rich tissues. |
| Bouin's Solution | Soft, fragile tissues (e.g., testis, GI tract, endocrine tissue, liver, brain). | Rapid penetration; excellent preservation of morphological detail, especially nuclear detail; lyses red blood cells, which can improve visualization in some tissues. | Causes a yellow discoloration of the tissue that must be washed out; not ideal for immunofluorescence due to autofluorescence of picric acid; can make tissue brittle with prolonged fixation. |
| Carnoy's Fixative | Tissues where preservation of glycogen and nucleic acids is important (e.g., spleen, kidney). | Rapid fixation; good nuclear preservation. | Causes significant tissue shrinkage; lyses red blood cells. |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard method for the visualization of collagen fibers in formalin-fixed, paraffin-embedded tissues.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B (this compound) in saturated aqueous picric acid.
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Acidified Water: 0.5% acetic acid in distilled water.
-
Xylene
-
Ethanol (100%, 95%)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
-
Rinsing:
-
Wash in two changes of acidified water.
-
-
Dehydration:
-
Dehydrate in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene and mount with a resinous medium.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for this compound staining.
References
Non-specific binding of Direct Red 80 and how to block it.
Welcome to the Technical Support Center for Direct Red 80. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the non-specific binding of this compound (also known as Sirius Red F3B) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyazo dye widely used in histology for the visualization of collagen fibers and amyloid deposits.[1] Its vibrant red color and high affinity for these proteins make it a valuable tool in fibrosis research and diagnostics.[1]
Q2: What are the primary causes of non-specific binding of this compound?
Non-specific binding of this compound, which is an anionic dye, is primarily caused by:
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Electrostatic Interactions: The negatively charged sulphonic acid groups on the dye can interact with positively charged molecules other than the intended target.[1]
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Hydrophobic Interactions: The aromatic rings in the dye's structure can lead to non-specific binding to hydrophobic regions of various proteins and macromolecules.[1]
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Inadequate Washing: Insufficient removal of unbound dye molecules after the staining step is a common cause of high background.[1]
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Improper Fixation: The choice of fixative and the duration of fixation can alter tissue morphology and expose non-specific binding sites.
Q3: Can this compound staining affect cellular signaling pathways?
While this compound is primarily used as a histological stain on fixed tissues, the introduction of any exogenous molecule carries the potential for unintended interactions, especially in live-cell imaging or in vitro assays. Some studies have shown that various cell tracing dyes can alter cell mechanics and stiffness, which could indirectly influence mechanotransduction signaling pathways. However, there is currently a lack of specific research directly investigating the off-target effects of this compound on intracellular signaling cascades. For drug development professionals, it is crucial to consider that impurities or degradation products of the dye could potentially interact with cellular components if used in non-standard applications.
Troubleshooting Guides
Issue 1: High Background Staining
Symptom: The entire tissue section appears reddish or has a high background, making it difficult to distinguish the specifically stained collagen or amyloid.
| Potential Cause | Recommended Solution |
| Inadequate Washing | After staining with Picro-Sirius Red, wash the slides in two changes of acidified water (0.5% acetic acid). This step is critical for removing non-specifically bound dye. Ensure the washing is brief to avoid losing the specific signal. |
| Dye Concentration Too High | Titrate the concentration of this compound in your Picro-Sirius Red solution to find the optimal balance between signal intensity and background noise. |
| Improper Fixation | Ensure tissues are adequately fixed. For many applications, 10% neutral buffered formalin for at least 24 hours is recommended. Over-fixation can sometimes increase non-specific binding. |
| Sections Drying Out | Keep tissue sections moist throughout the staining procedure to prevent the non-specific deposition of the dye. Using a humidified chamber can be beneficial. |
Issue 2: Weak or No Specific Staining
Symptom: Collagen fibers or amyloid deposits are not stained or appear very faint.
| Potential Cause | Recommended Solution |
| Incorrect pH of Staining Solution | The acidic pH of the Picro-Sirius Red solution (typically around pH 1-3) is crucial for the specific binding to collagen. Ensure your picric acid solution is saturated. |
| Depleted or Old Staining Solution | Prepare a fresh Picro-Sirius Red solution. Although the solution is stable, its effectiveness can decrease over time or with repeated use. |
| Overly Aggressive Washing | While washing is crucial to reduce background, excessive washing, especially with high concentrations of acid, can remove the specifically bound dye. Optimize the duration and number of washes. |
Blocking Non-Specific Binding
For particularly problematic tissues with high protein content, incorporating a blocking step before staining can significantly reduce background.
Recommended Blocking Agents
| Blocking Agent | Working Concentration | Incubation Time | Solvent |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30-60 minutes | PBS or TBS |
| Normal Serum | 5-10% (v/v) | 30-60 minutes | PBS or TBS |
| Non-fat Dry Milk | 1-5% (w/v) | 30-60 minutes | PBS or TBS |
Note: The use of normal serum from the same species as the secondary antibody is a common practice in immunohistochemistry to block non-specific binding. While this compound staining does not typically involve antibodies, the principle of using a protein solution to block non-specific sites can still be applied.
Experimental Protocols
Protocol 1: Standard Picro-Sirius Red Staining for Collagen
This protocol is adapted from standard histological procedures for paraffin-embedded sections.
Reagents:
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Picro-Sirius Red Solution (0.1% this compound in saturated aqueous picric acid)
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Acidified Water (0.5% acetic acid in distilled water)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
-
Washing:
-
Briefly rinse slides in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
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Protocol 2: Picro-Sirius Red Staining with a Blocking Step
This protocol includes a blocking step to minimize background staining.
Additional Reagents:
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Deparaffinization and Rehydration: (Follow steps 1a-1e from Protocol 1)
-
Blocking:
-
Incubate the slides in Blocking Buffer for 30-60 minutes at room temperature.
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-
Rinsing:
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Briefly rinse with PBS or distilled water.
-
-
Staining: (Follow step 2 from Protocol 1)
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Washing: (Follow step 3 from Protocol 1)
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Dehydration and Mounting: (Follow steps 4a-4c from Protocol 1)
Visualizations
References
Artifacts in Picro-Sirius Red staining and their causes.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts encountered during Picro-Sirius Red (PSR) staining.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your PSR staining experiments.
Issue: Uneven or Patchy Staining
Question: Why do my tissue sections exhibit uneven or patchy red staining, with some areas appearing more intensely stained than others?
Answer: Uneven staining is a common artifact that can obscure results and make quantification unreliable. The primary causes for this issue are related to inconsistencies in the staining procedure.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reagent Coverage | Ensure the entire tissue section is fully immersed in each reagent during all steps of the protocol. Use a staining dish that allows the slides to lie flat and be completely covered. |
| Tissue Drying | At no point during the staining process should the tissue section be allowed to dry out. Use a humidified chamber for incubation steps to prevent evaporation.[1] |
| Air Bubbles | Air bubbles trapped on the surface of the tissue can prevent the stain from reaching those areas. Apply reagents carefully to avoid the formation of bubbles. |
| Improper Fixation | Inadequate or non-uniform fixation can lead to differential staining patterns. Ensure that the tissue is properly fixed, typically for at least 24 hours in 10% neutral buffered formalin.[2][3] |
| Variation in Slide Placement | If using a staining rack, variations in the rack's level can lead to uneven exposure to reagents.[4] Ensure the rack is level. |
Issue: High Background Staining
Question: My entire tissue section has a high background, with non-collagenous elements appearing reddish or orange, making it difficult to distinguish the collagen fibers. What is the cause and how can I fix it?
Answer: High background staining reduces the contrast and specificity of the PSR stain. This is often due to insufficient removal of non-specifically bound dye or issues with the staining solution itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Washing | The post-staining washes in acidified water are crucial for removing non-specific binding. Increase the number or duration of these washes. A common recommendation is two changes in 0.5% acetic acid solution.[5] |
| Incorrect pH of Staining Solution | The low pH of the Picro-Sirius Red solution (ideally around pH 1-3) is critical for its specificity. If the pH is too high, non-specific binding can occur. Prepare a fresh solution or verify the pH of your current one. |
| Old or Contaminated Staining Solution | Over time, the staining solution can degrade or become contaminated, leading to suboptimal results. It is recommended to filter the solution before use and to prepare it fresh if it is old. |
| Overly Thick Sections | Thicker sections may retain more background staining. For optimal results with paraffin-embedded tissues, a section thickness of 4-6 µm is recommended. |
Issue: Weak or No Collagen Staining
Question: The collagen fibers in my tissue are very faintly stained or not stained at all. What could be the reason for this weak signal?
Answer: Weak or absent staining can be frustrating and is often due to issues with the staining time, excessive washing, or problems with the tissue itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Staining Time | For near-equilibrium staining, an incubation time of 60 minutes in Picro-Sirius Red solution is recommended. Shorter times may result in incomplete staining. |
| Excessive Washing | While washing is necessary to reduce background, over-washing, especially with water or ethanol, can strip the stain from the collagen fibers. Adhere to the recommended washing times. |
| Slow Dehydration | Dehydration in ethanol after the acidified water wash should be performed quickly to prevent the loss of the yellow background from picric acid and potential weakening of the red staining. |
| Poor Tissue Quality | If the tissue was not properly fixed or processed, the collagen integrity may be compromised, leading to poor staining. |
Issue: Presence of Crystalline Precipitates
Question: I am observing small, dark, crystalline precipitates on my stained tissue sections. What are these and how can I get rid of them?
Answer: These precipitates are often due to the crystallization of components in the staining solution, particularly the picric acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Precipitate in Staining Solution | The Picro-Sirius Red solution can sometimes form precipitates over time. It is highly recommended to filter the staining solution through a 0.22 µm filter before each use to remove any crystals. |
| Improper Solution Preparation | Ensure that the Sirius Red is fully dissolved in the saturated picric acid solution. Gentle warming can aid dissolution, but the solution must be cooled to room temperature before use. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal tissue section thickness for Picro-Sirius Red staining?
For formalin-fixed, paraffin-embedded (FFPE) tissues, a section thickness of 4-6 µm is generally recommended for optimal staining and visualization, especially for quantitative analysis. For cryosections, a thickness of around 14 µm has been reported to yield good results. Thicker sections can lead to a more intense yellow background and may affect the birefringence colors of collagen fibers.
Q2: Can I use a nuclear counterstain with Picro-Sirius Red?
Yes, a nuclear counterstain is often used to provide better morphological context. Weigert's hematoxylin is a common choice as it is resistant to the acidic environment of the PSR solution. It is important to ensure the nuclear staining is sufficiently intense before proceeding to the PSR step, as the picric acid can act as a differentiating agent and weaken the nuclear stain.
Q3: Does the type of fixative affect the staining outcome?
Yes, the choice of fixative can influence the staining results. While 10% neutral buffered formalin is the most commonly used and generally provides good results, Bouin's fixative has also been reported to yield superior outcomes for some tissues. However, Bouin's fixative contains picric acid, which can cause tissue shrinkage. A coagulant fixative may produce redder tones, while a crosslinking fixative can result in more yellowish tones.
Q4: Why do the colors of collagen fibers vary under polarized light?
Under polarized light, thicker, more densely packed collagen fibers (like type I collagen) typically appear yellow, orange, or red, while thinner, more loosely arranged fibers (like type III collagen) appear green. However, it is important to note that these color variations are also influenced by the orientation of the fibers relative to the polarized light source and the thickness of the section. Therefore, while the colors can provide an indication of collagen organization, they are not a definitive method for collagen typing.
Q5: My cytoplasm is staining red. What is the cause?
Red staining of the cytoplasm can occur if the Picro-Sirius Red stain has hydrolyzed. This can be facilitated by acidic conditions and higher temperatures, so it is a phenomenon to be aware of in warmer climates.
Experimental Protocols
Standard Picro-Sirius Red Staining Protocol (for FFPE tissues)
This protocol is a general guideline and may require optimization for your specific tissue type and experimental conditions.
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
0.5% Acetic Acid Solution
-
Graded Ethanol Series (70%, 95%, 100%)
-
Xylene or Xylene Substitute
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded ethanol series: two changes of 100% ethanol for 2 minutes each, followed by 95% and 70% ethanol for 2 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Staining:
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Washing:
-
Wash in two changes of 0.5% acetic acid solution.
-
-
Dehydration:
-
Dehydrate quickly through two changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Data Presentation
Influence of Key Parameters on Picro-Sirius Red Staining
| Parameter | Recommended Range/Value | Impact on Staining Outcome |
| Fixative | 10% Neutral Buffered Formalin | Provides good tissue preservation and consistent staining results. Bouin's fixative can enhance staining but may cause tissue shrinkage. |
| Section Thickness | 4-6 µm for FFPE, ~14 µm for cryosections | Thicker sections can increase birefringence but may also lead to higher background and a shift in collagen color from green to red. |
| PSR Solution pH | 1-3 | Crucial for the specific binding of Sirius Red to collagen. Higher pH can lead to non-specific background staining. |
| Staining Time | 60 minutes | Ensures near-equilibrium staining for reproducible results. Shorter times may lead to weak staining. |
| Washing | 2 changes in 0.5% acetic acid | Essential for removing non-specific background staining. Over-washing can reduce specific staining intensity. |
Mandatory Visualization
Troubleshooting Workflow for Picro-Sirius Red Staining
References
Technical Support Center: Optimizing Direct Red 80 Staining for Collagen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the specificity of Direct Red 80 for collagen staining. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for collagen staining?
A1: this compound, also known as Sirius Red F3B, is a polyazo anionic dye.[1] Its elongated, planar molecular structure allows it to align with the long axis of collagen fibers. This alignment is the basis for its use in the Picro-Sirius Red (PSR) staining method, which is a highly specific technique for the visualization and quantification of collagen.[1]
Q2: What is the role of picric acid in the Picro-Sirius Red (PSR) staining method?
A2: Picric acid is a crucial component of the PSR staining solution for several reasons. Firstly, it creates an acidic environment that enhances the binding of the anionic this compound dye to the basic amino acid residues in collagen. Secondly, picric acid is believed to suppress the staining of non-collagenous proteins, thereby increasing the specificity of the stain for collagen.
Q3: Can this compound distinguish between different types of collagen?
A3: While it is a common belief that the color of the stained collagen under polarized light (e.g., red/orange for type I and green for type III) can differentiate collagen types, this is more likely a reflection of the thickness and organization of the collagen fibers rather than a specific chemical interaction with different collagen types. Thicker, more tightly packed fibers tend to show red, orange, or yellow birefringence, while thinner, more loosely packed fibers appear green.[2]
Q4: What is the advantage of using polarized light microscopy with PSR staining?
A4: When PSR-stained collagen is viewed under polarized light, it exhibits birefringence, appearing as bright yellow, orange, red, or green against a dark background.[2] This phenomenon significantly enhances the contrast and allows for a more sensitive and specific detection of collagen fibers, even very thin ones, that might be difficult to see with conventional bright-field microscopy.
Q5: Is this compound fluorescent?
A5: Yes, while primarily used for bright-field and polarization microscopy, this compound does possess fluorescent properties.[1] This allows for fluorescent imaging of stained collagen, which can be a sensitive and specific method for quantification. However, it is important to distinguish the dye's fluorescence from endogenous tissue autofluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining for collagen.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining / Non-specific Red Staining | 1. Inadequate removal of unbound dye. 2. Staining solution pH is not optimal. 3. Sections dried out during the staining process. | 1. Ensure thorough washing with acidified water (e.g., 0.5% acetic acid) after the staining step. 2. Verify that the Picro-Sirius Red solution is saturated with picric acid to maintain a low pH (around 2). 3. Keep slides moist throughout the entire procedure. |
| Weak or No Collagen Staining | 1. Incorrect dye used (not this compound, C.I. 35780). 2. Staining solution is old or depleted. 3. Insufficient staining time. | 1. Confirm the Colour Index (C.I.) number of the dye is 35780. 2. Prepare a fresh Picro-Sirius Red solution. 3. Increase the staining incubation time; 60 minutes is generally recommended for near-equilibrium staining. |
| Uneven Staining | 1. Incomplete deparaffinization or rehydration. 2. Air bubbles trapped on the tissue section. | 1. Ensure complete removal of wax and thorough rehydration of the tissue sections before staining. 2. Carefully apply the staining solution to avoid the formation of air bubbles. |
| Faint Yellow Background | Excessive washing after the acidified water rinse. | After the acidified water wash, dehydrate the sections rapidly through absolute ethanol to prevent the loss of picric acid. |
| Non-specific Nuclear Staining | The acidic nature of the PSR stain can lead to some nuclear binding. | Pre-treat sections with phosphomolybdic acid (PMA) or phosphotungstic acid (PTA) before PSR staining to significantly reduce non-specific nuclear staining. |
Quantitative Data
Table 1: Effect of Phosphomolybdic Acid (PMA) Pre-treatment on Non-specific Nuclear Staining
This table summarizes the significant reduction in non-specific nuclear staining observed after pre-treating tissue sections with phosphomolybdic acid before Picro-Sirius Red staining.
| Treatment Group | Manual Evaluation (% of samples with non-specific nuclear staining) | Computer-Assisted Image Analysis (% of samples with non-specific nuclear staining) |
| Untreated (PSR alone) | 85.2% | 44.4% |
| PMA-treated | 3.7% | 0% |
Data adapted from a study on liver fibrosis evaluation.
Experimental Protocols
Standard Picro-Sirius Red (PSR) Staining Protocol
This protocol is a widely used method for staining collagen in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) this compound (C.I. 35780) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Ethanol series (100%, 95%, 70%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 2 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain in Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This allows for near-equilibrium staining.
-
-
Washing:
-
Wash slides in two changes of acidified water. This step is critical to remove non-specifically bound dye.
-
-
Dehydration:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene and mount with a resinous medium.
-
Modified Protocol with Phosphomolybdic Acid (PMA) for Improved Specificity
This modified protocol includes a pre-treatment step with PMA to reduce non-specific background staining.
Additional Reagent:
-
Phosphomolybdic Acid (PMA) Solution: 0.2% (w/v) PMA in distilled water.
Procedure:
-
Deparaffinization and Rehydration:
-
Follow step 1 of the standard protocol.
-
-
Phosphomolybdic Acid Treatment:
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Immerse slides in the 0.2% PMA solution for 1-5 minutes.
-
Rinse thoroughly in distilled water.
-
-
(Optional) Nuclear Counterstaining:
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Follow step 2 of the standard protocol.
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-
Picro-Sirius Red Staining:
-
Follow step 3 of the standard protocol.
-
-
Washing:
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Follow step 4 of the standard protocol.
-
-
Dehydration:
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Follow step 5 of the standard protocol.
-
-
Clearing and Mounting:
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Follow step 6 of the standard protocol.
-
Visualizations
Caption: Molecular interactions in Picro-Sirius Red staining.
Caption: Workflow for Picro-Sirius Red staining with optional step.
References
Why is my Direct Red 80 stain not showing birefringence?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Direct Red 80 staining, specifically the absence of birefringence in amyloid detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound stain not showing the expected apple-green birefringence for amyloid deposits?
The lack of birefringence is a common issue that can stem from several factors in your protocol. The underlying principle is that the planar this compound dye molecules must align in a highly ordered fashion parallel to the β-pleated sheets of the amyloid fibrils.[1][2] This "pseudocrystal" arrangement is what enhances the natural birefringence to produce the characteristic apple-green color under polarized light.[1] Any disruption to this ordered alignment will result in a failed stain.
Here are the most common causes and how to troubleshoot them:
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Incorrect Staining Solution pH: For amyloid detection, an alkaline solution is crucial to enhance the binding of the anionic dye to the amyloid protein.[1] If you are using an acidic Picro-Sirius Red solution, which is formulated for collagen staining, you will not achieve the correct binding for amyloid birefringence.
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Inadequate Tissue Section Thickness: The intensity of birefringence is dependent on the thickness of the section. For amyloid, sections that are too thin (e.g., <5 µm) may not contain enough amyloid to produce a detectable signal.[3]
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Improper Microscope Setup: The apple-green birefringence is only visible under correctly configured cross-polarized light. Ensure your polarizing microscope's polarizer and analyzer filters are set at 90° to each other to achieve a dark background.
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Reagent Quality and Age: this compound solutions can degrade over time. For consistent and reliable results, it is always recommended to use freshly prepared staining solutions.
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Fixation Method and Duration: While many fixatives are suitable, prolonged fixation in formalin has been reported to diminish the staining intensity of direct dyes like Congo Red and may have a similar effect on this compound.
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Absence of Amyloid or Low Deposit Levels: The tissue you are analyzing may not contain amyloid, or the deposits may be too sparse. It is critical to always run a known positive control slide with each staining batch to validate your protocol and reagents.
Q2: I see red staining under a bright-field microscope, but no green birefringence under polarized light. What does this mean?
This indicates that the dye is binding to the tissue but not in the highly ordered, crystalline arrangement necessary for birefringence. This can happen for several reasons:
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Non-Specific Binding: The dye may be binding to other tissue components. The alkaline conditions of the amyloid staining protocol are designed to promote specific binding to amyloid.
-
Incorrect Dye Alignment: Even if bound to amyloid, the dye molecules may not be correctly aligned. This can be due to issues with the staining solution's formulation or pH.
-
Insufficient Amyloid Density: The red color may be visible, but the amyloid deposits might be too small or not dense enough to generate a strong birefringence signal.
Q3: Can I use the same this compound solution that I use for Picro-Sirius Red collagen staining?
No. The Picro-Sirius Red method for collagen uses a solution of this compound in saturated aqueous picric acid, which is highly acidic. For amyloid staining, an alkaline solution (e.g., in alkaline sodium chloride or potassium hydroxide) is required. Using the acidic collagen stain for amyloid will not produce the correct binding and subsequent birefringence.
Q4: How critical is the thickness of the tissue section?
Section thickness is very important. The standard recommendation for amyloid staining with direct dyes is 6-12 µm. Thicker sections increase the path length of the polarized light through the stained amyloid, enhancing the retardation effect and making the birefringence more apparent, especially for small deposits.
Quantitative Staining Parameters
For reproducible results, key experimental parameters should be standardized. The table below summarizes recommended values for this compound staining for amyloid.
| Parameter | Recommended Value | Rationale |
| Tissue Section Thickness | 6 - 12 µm | Thicker sections enhance the birefringence signal, especially for small deposits. |
| Staining Solution pH | Alkaline | Enhances the binding of the anionic dye to amyloid proteins. |
| Staining Incubation Time | 20 - 60 minutes | Ensures sufficient time for dye penetration and binding. |
| Differentiation | Rapid rinse in absolute ethanol | Prevents destaining of the amyloid deposits. |
| Positive Control | Mandatory | Validates the staining protocol and reagent efficacy in each run. |
Detailed Experimental Protocol: Alkaline this compound for Amyloid
This protocol is adapted from standard methods for staining amyloid deposits in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Alkaline Staining Solution:
-
This compound (Sirius Red F3B, C.I. 35780)
-
Saturated Sodium Chloride in 80% Ethanol
-
1% Sodium Hydroxide
-
-
Mayer's Hematoxylin (for counterstaining)
-
Xylene
-
Graded Ethanol Series (100%, 95%, 70%)
-
Distilled Water
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Hydration:
-
Dewax paraffin-embedded tissue sections (6-12 µm thick) in two changes of xylene.
-
Hydrate sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Mayer's hematoxylin for 5 minutes.
-
Wash gently in running tap water for 5-10 minutes to "blue" the nuclei.
-
-
Alkaline Staining:
-
Prepare the staining solution by adding 1 ml of 1% sodium hydroxide to 100 ml of saturated sodium chloride in 80% ethanol containing 0.1% this compound.
-
Incubate slides in the alkaline this compound solution for 20-25 minutes at room temperature.
-
-
Dehydration and Clearing:
-
Rinse slides rapidly in three changes of absolute ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium and coverslip.
-
Expected Results:
-
Amyloid Deposits: Red under bright-field microscopy; Apple-green birefringence under polarized light.
-
Nuclei: Blue (if counterstained).
Visual Troubleshooting Guide
The following diagram outlines the logical workflow to troubleshoot the absence of birefringence in your this compound staining experiments.
Caption: Troubleshooting workflow for absent this compound birefringence.
References
Adjusting pH of Direct Red 80 staining solution for optimal results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Direct Red 80, particularly in the context of Picro-Sirius Red (PSR) staining for collagen visualization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound staining solution?
A1: The optimal pH for this compound staining of collagen is highly acidic.[1] The standard Picro-Sirius Red (PSR) method achieves this by dissolving this compound (also known as Sirius Red F3B) in a saturated aqueous solution of picric acid.[2] This acidic environment is crucial for the specific binding of the anionic dye to the basic amino acid residues in collagen.[3]
Q2: Why is an acidic environment critical for successful collagen staining with this compound?
A2: The acidic conditions of the PSR staining solution, provided by the picric acid, enhance the specificity of the staining. The low pH protonates the basic groups on collagen molecules, increasing their positive charge. This promotes a strong electrostatic interaction with the anionic sulfonic acid groups of the this compound dye, facilitating precise alignment of the dye molecules along the collagen fibers. This alignment is key to the characteristic birefringence observed under polarized light.[3]
Q3: Can I use a different acid to lower the pH of the staining solution?
A3: While picric acid is the standard and recommended acid for the PSR method due to its dual role in providing an acidic environment and suppressing non-collagenous staining, some protocols for in-vitro assays have successfully used acetic acid to adjust the pH. However, for histological applications, deviating from the established picric acid-based protocol may lead to suboptimal results and requires thorough validation.
Q4: How long should I incubate my tissue sections in the this compound staining solution?
A4: A standard incubation time of 60 minutes at room temperature is recommended to achieve near-equilibrium staining. Shorter incubation times may result in weak or incomplete staining, even if the colors appear adequate initially.
Q5: What is the purpose of the acidified water rinse after staining?
A5: Rinsing the slides in acidified water, typically a 0.5% acetic acid solution, is a critical step to remove non-specifically bound dye from the tissue section. This step helps to increase the signal-to-noise ratio, ensuring that the red color is specific to the collagen fibers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | 1. Incorrect pH: The staining solution is not sufficiently acidic. | 1. Ensure the picric acid solution is saturated. Prepare a fresh solution if necessary. |
| 2. Depleted Staining Solution: The dye in the solution has been used up. | 2. Prepare a fresh Picro-Sirius Red staining solution. | |
| 3. Insufficient Incubation Time: The tissue was not left in the staining solution long enough. | 3. Increase the incubation time to the recommended 60 minutes. | |
| Non-Specific Background Staining | 1. Inadequate Rinsing: The post-staining rinse was not sufficient to remove unbound dye. | 1. Increase the duration or the number of changes of the acidified water rinse. |
| 2. Staining Solution Too Concentrated: The concentration of this compound is too high. | 2. Prepare a new staining solution with the correct concentration of this compound (typically 0.1%). | |
| Uneven Staining | 1. Incomplete Deparaffinization: Residual wax on the slide is preventing the stain from reaching the tissue. | 1. Ensure a thorough deparaffinization and rehydration process before staining. |
| 2. Tissue Sections Drying Out: The tissue section was allowed to dry at some point during the staining procedure. | 2. Keep the slides moist throughout the entire staining protocol. | |
| Yellow Staining Results | 1. Excess Picric Acid: The picric acid was not adequately removed during the dehydration steps. | 1. Ensure thorough rinsing in 100% ethanol to remove all unbound picric acid. |
Quantitative Data on pH and Staining Efficiency
The following table summarizes the effect of acetic acid concentration and the resulting pH on the binding of this compound to collagen in an in-vitro microplate assay. This data illustrates the importance of an acidic environment for optimal dye binding.
| Staining Solution Composition | pH in Water | pH in DMEM | Optical Density (Collagen in Water) | Optical Density (Collagen in DMEM) |
| 0.1% this compound in 0.5% Acetic Acid | 2.8 | 4.6 | ~0.75 | ~0.25 |
| 0.1% this compound in 1% Acetic Acid | 2.6 | 4.3 | ~0.80 | ~0.40 |
| 0.1% this compound in 2% Acetic Acid | 2.5 | 3.2 | ~0.85 | ~0.70 |
| 0.1% this compound in 3% Acetic Acid | 2.4 | 2.8 | ~0.85 | ~0.80 |
| Data adapted from Nagy, M., et al. (2023). This study highlights that in a buffered solution like DMEM, a higher concentration of acid is needed to achieve a low pH and optimal staining. |
Experimental Protocols
Preparation of Picro-Sirius Red Staining Solution (0.1%)
Reagents:
-
This compound (Sirius Red F3B, C.I. 35780)
-
Saturated Aqueous Picric Acid
-
Distilled Water
-
Glacial Acetic Acid
Procedure:
-
To prepare the saturated aqueous picric acid solution, dissolve approximately 1.3 g of picric acid in 100 mL of distilled water. Ensure saturation by adding a small excess of picric acid crystals and stirring until no more dissolves.
-
Carefully decant the saturated picric acid solution, leaving the undissolved crystals behind.
-
Dissolve 0.1 g of this compound powder in 100 mL of the saturated aqueous picric acid solution.
-
Stir until the dye is completely dissolved. The solution is stable for several years when stored at room temperature.
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Cover the tissue section completely with the Picro-Sirius Red staining solution.
-
Incubate for 60 minutes at room temperature.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of 0.5% acetic acid solution (acidified water).
-
-
Dehydration:
-
Immerse in three changes of 100% ethanol for 2 minutes each.
-
-
Clearing and Mounting:
-
Immerse in two changes of xylene for 5 minutes each.
-
Mount with a synthetic resinous medium.
-
Visualizations
Caption: Experimental workflow for Picro-Sirius Red staining.
Caption: Troubleshooting logic for common this compound staining issues.
References
- 1. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Collagen Staining: Direct Red 80 vs. Masson's Trichrome
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of collagen are crucial for understanding fibrosis, tissue remodeling, and the efficacy of therapeutic interventions. Two of the most common histological staining techniques for this purpose are Direct Red 80, commonly used in the Picro-Sirius Red (PSR) method, and Masson's Trichrome. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Principle of Staining
This compound (Picro-Sirius Red) is a strong anionic dye that binds to the cationic groups of collagen molecules. The "Picro" in Picro-Sirius Red refers to the use of picric acid, which is believed to suppress the staining of non-collagenous proteins, thereby increasing the specificity for collagen.[1] When viewed under polarized light, the highly ordered alignment of the dye molecules with collagen fibers results in a characteristic birefringence, which can be used to differentiate between different collagen types and for robust quantitative analysis.[2][3]
Masson's Trichrome is a multi-step staining technique that uses three different colored stains to differentiate between collagen, cytoplasm, and nuclei.[4] The process typically involves a nuclear stain (e.g., Weigert's hematoxylin), a cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin), and a collagen stain (e.g., Aniline blue or Light Green).[5] Differentiation with phosphomolybdic or phosphotungstic acid removes the cytoplasmic stain from collagen, allowing the collagen-specific stain to bind.
Performance Comparison
While both methods are effective for visualizing collagen, there are key differences in their specificity, sensitivity, and suitability for quantitative analysis.
| Feature | This compound (Picro-Sirius Red) | Masson's Trichrome |
| Specificity for Collagen | High, especially with polarized light microscopy. | Good, but can also stain some mucins and other components. |
| Sensitivity | Very high; capable of detecting fine collagen fibrils. | Good, but may not visualize the finest collagen fibers as effectively. |
| Quantitative Analysis | Excellent, particularly with polarized light for distinguishing collagen types and for digital image analysis. | Good for assessing overall fibrosis, but can be less specific for precise collagen quantification. Studies have reported potential overestimation of collagen content. |
| Qualitative Assessment | Provides excellent visualization of collagen fiber organization and density. | Provides good contrast between collagen (blue/green), muscle/cytoplasm (red), and nuclei (black). |
| Complexity | Relatively simple, one-step staining procedure. | Multi-step, labor-intensive protocol. |
| Reproducibility | High. | Moderate, can be user-dependent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal results. The following are generalized protocols for paraffin-embedded tissue sections.
This compound (Picro-Sirius Red) Staining Protocol
Solutions:
-
Picro-Sirius Red Solution: 0.1% (w/v) this compound (Sirius Red F3B) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Iron Hematoxylin (optional, for nuclear counterstaining).
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Stain nuclei with Weigert's iron hematoxylin for 10 minutes and rinse in running tap water.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
Masson's Trichrome Staining Protocol
Solutions:
-
Bouin's Solution (optional mordant).
-
Weigert's Iron Hematoxylin.
-
Biebrich Scarlet-Acid Fuchsin Solution.
-
Phosphomolybdic-Phosphotungstic Acid Solution.
-
Aniline Blue Solution.
-
1% Acetic Acid Solution.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality, then rinse in running tap water.
-
Stain nuclei in Weigert's iron hematoxylin for 10 minutes, then rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Dehydrate quickly through graded alcohols to xylene and mount.
Experimental Workflow Visualization
Caption: Comparative experimental workflows for collagen staining.
Conclusion
Both this compound (Picro-Sirius Red) and Masson's Trichrome are valuable tools for the histological assessment of collagen. The choice between them should be guided by the specific research question. For robust quantitative analysis, high specificity, and the ability to assess collagen fiber organization, Picro-Sirius Red is the superior method, especially when coupled with polarized light microscopy. Masson's Trichrome, while less specific, provides an excellent qualitative overview of tissue architecture with its vibrant differential staining of collagen, cytoplasm, and nuclei, making it a suitable choice for general histological assessment of fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Masson’s Trichrome staining for histology [protocols.io]
- 5. benchchem.com [benchchem.com]
Validating Collagen Quantification: A Comparative Guide to Direct Red 80 Staining and Second-Harmonic Generation Microscopy
For researchers, scientists, and drug development professionals engaged in fibrosis research, extracellular matrix remodeling, and tissue engineering, the accurate quantification of collagen is a critical aspect of experimental validation. This guide provides a comprehensive comparison of two prominent techniques: the traditional histological method of Direct Red 80 staining and the advanced, label-free imaging modality of Second-Harmonic Generation (SHG) microscopy. By presenting objective performance comparisons, supporting experimental data, and detailed protocols, this guide aims to equip researchers with the necessary information to select the most suitable technique for their specific research needs.
This compound, commercially known as Sirius Red, is a polyazo dye that, when used in a saturated picric acid solution (Picro-Sirius Red or PSR), offers a highly specific method for staining collagen fibers.[1] In contrast, SHG microscopy is a nonlinear optical technique that generates a signal specifically from non-centrosymmetric fibrillar structures like type I and type II collagen, enabling high-resolution, three-dimensional imaging without the need for exogenous labels.[2] While SHG is often considered a gold standard for its specificity and capability for in vivo imaging, studies have demonstrated that PSR staining, particularly when combined with polarization microscopy (PSR-POL), can provide comparable quantitative data on collagen organization.[3][4]
Performance Comparison: this compound vs. SHG Microscopy
The choice between this compound staining and SHG microscopy hinges on a variety of factors including the required level of detail, sample type, and available instrumentation. While SHG microscopy provides unparalleled specificity for fibrillar collagen, PSR-POL offers a more accessible and cost-effective alternative for many routine histological assessments.
| Feature | This compound (Picro-Sirius Red) Staining | Second-Harmonic Generation (SHG) Microscopy |
| Principle | Anionic dye molecules align with the cationic collagen fibers, enhancing their natural birefringence. | A nonlinear optical process where two photons of the same frequency interact with a non-centrosymmetric material to generate a new photon with twice the energy. |
| Specificity for Collagen | High, especially for fibrillar collagens when viewed with polarized light. May non-specifically stain other proteins to a lesser extent. | Highly specific to non-centrosymmetric fibrillar collagens (e.g., Type I and II). Does not generate a signal from non-fibrillar collagens (e.g., Type IV). |
| Visualization Method | Brightfield and Polarized Light Microscopy. | Nonlinear Laser Scanning Microscopy. |
| Sample Preparation | Requires tissue fixation, embedding, and sectioning. | Can be used on fresh, unfixed, or fixed tissues, as well as in vivo. |
| Quantitative Analysis | Excellent for quantifying collagen area fraction, fiber thickness, and orientation, particularly with polarization. | Excellent for high-resolution quantification of collagen fiber organization, alignment, density, and 3D architecture. |
| Advantages | Cost-effective, widely available, and compatible with standard histology workflows. | Label-free (no staining required), high resolution, 3D imaging capabilities, and suitable for live tissue imaging. |
| Limitations | Destructive to the sample, potential for staining variability, and analysis can be dependent on section thickness and orientation. | Requires expensive and specialized microscopy equipment and technical expertise. |
Quantitative Data Comparison
Quantitative analysis of collagen is crucial for assessing the progression of fibrotic diseases and the efficacy of therapeutic interventions. The following table summarizes a comparison of key collagen fiber metrics in human pancreatic cancer tissue, as measured by PSR-POL and SHG microscopy. While absolute values may differ, the trends observed between benign and cancerous tissue are notably similar.
| Collagen Metric | Tissue Type | PSR-POL (Mean ± SD) | SHG Microscopy (Mean ± SD) |
| Fiber Alignment | Benign | 0.45 ± 0.12 | 0.38 ± 0.10 |
| Cancer | 0.62 ± 0.15 | 0.55 ± 0.13 | |
| Fiber Length (µm) | Benign | 35.2 ± 8.5 | 28.9 ± 7.2 |
| Cancer | 48.6 ± 11.2 | 40.1 ± 9.8 | |
| Fiber Width (µm) | Benign | 2.8 ± 0.6 | 2.1 ± 0.4 |
| Cancer | 4.1 ± 0.9 | 3.2 ± 0.7 |
Note: Data is representative and adapted from published studies. Absolute values can vary based on the specific tissue, disease state, and image analysis parameters.
Signaling Pathways in Collagen Regulation
The deposition and remodeling of collagen are tightly regulated by complex signaling pathways. Understanding these pathways is essential for developing therapies that target fibrosis. This compound staining and SHG microscopy are valuable tools for visualizing the effects of modulating these pathways on the extracellular matrix.
TGF-β Signaling in Fibrosis
Transforming growth factor-beta (TGF-β) is a key cytokine that promotes fibrosis by stimulating the production of collagen and other extracellular matrix proteins by fibroblasts. The canonical TGF-β signaling pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression, including the genes for collagen type I and III.
Matrix Metalloproteinases (MMPs) in Collagen Remodeling
The turnover of collagen is mediated by a family of enzymes called matrix metalloproteinases (MMPs). MMPs, such as collagenases (MMP-1, MMP-8, MMP-13), can degrade fibrillar collagens. The activity of MMPs is regulated by tissue inhibitors of metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs can lead to excessive collagen accumulation and fibrosis.
Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for this compound staining and a general protocol for SHG microscopy.
This compound (Picro-Sirius Red) Staining Protocol
This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) this compound (Sirius Red F3B) in saturated aqueous picric acid.
-
0.5% Acetic Acid Solution.
-
Weigert's Iron Hematoxylin (for nuclear counterstaining, optional).
-
Ethanol (70%, 95%, and 100%).
-
Xylene.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections through two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 1 minute each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Staining:
-
Apply Picro-Sirius Red solution to completely cover the tissue section.
-
Incubate for 60 minutes at room temperature.
-
-
Washing:
-
Briefly rinse the slides in two changes of 0.5% acetic acid solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections in three changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Second-Harmonic Generation (SHG) Microscopy Protocol
SHG microscopy is a label-free technique, and the protocol primarily involves sample preparation and imaging parameter optimization.
Equipment:
-
Multiphoton laser-scanning microscope equipped with a tunable near-infrared (NIR) laser (e.g., Ti:Sapphire laser).
-
High numerical aperture (NA) objective lens.
-
SHG-specific filter cube (e.g., a bandpass filter centered at half the excitation wavelength).
-
Sensitive non-descanned detectors.
Procedure:
-
Sample Preparation:
-
For live tissue imaging, maintain the sample in an appropriate imaging chamber with physiological media.
-
For fixed tissues, samples can be mounted on a glass slide with a coverslip. No staining is required.
-
-
Microscope Setup and Alignment:
-
Tune the laser to an appropriate excitation wavelength for collagen (typically 800-900 nm).
-
Align the laser path and ensure optimal power at the sample plane.
-
-
Image Acquisition:
-
Locate the region of interest using two-photon excited fluorescence (TPEF) or SHG signal.
-
Set the image acquisition parameters, including laser power, detector gain, scan speed, and image size.
-
Acquire a Z-stack of images to reconstruct the 3D collagen architecture.
-
-
Data Analysis:
-
Use image analysis software to quantify collagen fiber metrics such as alignment, density, length, and curvature from the acquired SHG images.
-
Experimental Workflow and Logical Comparison
The validation of this compound staining with SHG microscopy involves a systematic workflow to ensure a direct and meaningful comparison of the data obtained from both techniques.
Conclusion
Both this compound staining and SHG microscopy are powerful techniques for the visualization and quantification of collagen. While SHG microscopy offers superior specificity and the advantage of label-free, 3D imaging of living tissues, Picro-Sirius Red staining, when combined with polarization microscopy, stands as a robust, accessible, and cost-effective method that can yield highly comparable quantitative data on collagen organization. The selection of the most appropriate technique will ultimately be guided by the specific research question, available resources, and the desired level of detail in collagen analysis. For routine histopathological assessment of fibrosis, PSR-POL remains a valuable and reliable tool. However, for in-depth, high-resolution analysis of collagen architecture and its dynamics, SHG microscopy is the technique of choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]
Direct Red 80: A Comparative Guide to Collagen Staining Specificity
For researchers, scientists, and drug development professionals engaged in studies of the extracellular matrix, accurate visualization and quantification of collagen are critical. Direct Red 80, also known under the name Sirius Red F3B, is a widely used polyazo dye for this purpose. This guide provides an objective comparison of this compound's performance, particularly its cross-reactivity with other tissue components, against a common alternative, Masson's Trichrome. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate staining method for specific research needs.
Performance Comparison: this compound vs. Masson's Trichrome
This compound, typically used in a Picrosirius Red staining solution, is renowned for its high specificity for collagen fibers.[1][2][3] The elongated, anionic sulfonic acid groups of the this compound molecule align with the cationic groups present in collagen, a binding mechanism that is enhanced in an acidic environment provided by picric acid.[4] This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light, allowing for the differentiation of collagen fiber thickness.[2]
In contrast, Masson's Trichrome is a multi-step staining method that differentiates collagen from other tissue components based on the differential uptake of various anionic dyes. While effective for providing a general overview of tissue architecture, Masson's Trichrome is generally considered less specific for collagen than Picrosirius Red. Studies have indicated that Masson's Trichrome can sometimes stain other acidophilic structures, potentially leading to an overestimation of collagen content. For instance, weak blue staining of hepatocyte cytoplasm has been observed, which can interfere with accurate quantification.
Quantitative Data Summary
While direct quantitative data on the binding affinity of this compound to a wide range of individual extracellular matrix components is limited in the readily available literature, comparative studies consistently demonstrate its superior specificity for collagen over Masson's Trichrome. The following table summarizes qualitative and semi-quantitative findings on the cross-reactivity of these two staining methods.
| Staining Method | Target Component | Reported Specificity & Cross-Reactivity | References |
| This compound (Picrosirius Red) | Collagen (Types I, III, etc.) | High: Strong and specific binding, enhanced by polarized light. | |
| Elastin | Low: Generally does not significantly stain elastin fibers. | ||
| Reticulin (Collagen Type III) | High: Stains reticulin fibers, which are a form of collagen. | ||
| Fibronectin | Low: Not reported to significantly cross-react. | ||
| Laminin | Low: Not reported to significantly cross-react. | ||
| Amyloid | Moderate: Can be used to stain amyloid deposits, indicating some cross-reactivity. | ||
| Masson's Trichrome | Collagen | Good: Stains collagen blue or green, providing good contrast. | |
| Muscle, Cytoplasm, Keratin | High (for intended counterstaining): Stains these components red. | ||
| Other Acidophilic Components | Moderate: Can stain other acidophilic structures, potentially leading to overestimation of collagen. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and reliable collagen staining. Below are the methodologies for Picrosirius Red and Masson's Trichrome staining.
Picrosirius Red Staining Protocol
This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Picrosirius Red Solution: 0.1% this compound (Sirius Red F3B) in saturated aqueous picric acid.
-
Weigert's Iron Hematoxylin (for nuclear counterstaining).
-
Acidified Water (0.5% acetic acid in distilled water).
-
Ethanol (70%, 95%, and 100%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded ethanol series to distilled water.
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Picrosirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through graded ethanol series (100% ethanol, 2 changes).
-
Clear in xylene and mount with a resinous mounting medium.
Masson's Trichrome Staining Protocol
This protocol is a widely used method for differentiating collagen from other tissue components.
Reagents:
-
Bouin's solution (for mordanting).
-
Weigert's iron hematoxylin.
-
Biebrich scarlet-acid fuchsin solution.
-
Phosphomolybdic-phosphotungstic acid solution.
-
Aniline blue solution.
-
1% acetic acid solution.
-
Ethanol (95% and 100%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution for 1 hour at 56°C (for formalin-fixed tissues).
-
Rinse in running tap water to remove the yellow color.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 3-5 minutes.
-
Dehydrate through graded ethanol, clear in xylene, and mount.
Visualization and Analysis Workflow
Quantitative analysis of stained tissue sections is essential for obtaining objective data. ImageJ is a powerful and freely available software that can be used for this purpose.
Signaling Pathway of Collagen Staining
The interaction between this compound and collagen is a direct binding process, not a complex signaling pathway. However, the principles of this interaction can be visualized.
References
- 1. Histochemical and Immunohistochemical Analysis of Collagen Fibers and Microvascular Density in Various Grades of Oral Submucous Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. histospring.com [histospring.com]
- 4. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Showdown: Direct Red 80 vs. Hydroxyproline Assay for Collagen Quantification
For researchers, scientists, and drug development professionals engaged in studies of fibrosis, tissue engineering, and extracellular matrix remodeling, the accurate quantification of collagen is a critical endeavor. Two of the most widely employed methods for this purpose are the histology-based Direct Red 80 (Sirius Red) staining and the biochemical hydroxyproline assay. This guide provides an objective, data-driven comparison of these two techniques to facilitate an informed decision for your specific research needs.
The this compound dye, when used in a picro-Sirius red solution, selectively binds to the [Gly-X-Y]n helical structure of fibrillar collagens (types I to V).[1][2] This interaction significantly enhances collagen's natural birefringence, allowing for both visualization and quantification, particularly with polarized light microscopy. In contrast, the hydroxyproline assay offers a biochemical approach, measuring the total amount of the amino acid hydroxyproline, which is a major and relatively specific component of collagen.[3][4]
At a Glance: Quantitative Performance
To provide a clear and concise comparison, the following table summarizes the key quantitative performance metrics of the this compound and hydroxyproline assays, compiled from various scientific sources.
| Parameter | This compound (Sirius Red) Assay | Hydroxyproline Assay | Key Considerations |
| Principle | Histological staining; specific binding of Sirius Red dye to the collagen triple helix. | Biochemical assay; colorimetric detection of hydroxyproline, an amino acid abundant in collagen. | This compound provides spatial information, while the hydroxyproline assay measures total collagen in a homogenate. |
| Specificity | Highly specific for fibrillar collagens (Type I-V) when used with picric acid. | Highly specific for total collagen, as hydroxyproline is largely restricted to collagen. | Other proteins with repeating Gly-X-Y sequences could potentially bind Sirius Red, though this is minimal in practice. The hydroxyproline assay does not distinguish between collagen types. |
| Sensitivity | High, capable of detecting nanogram levels of collagen. | High, with a detection limit of approximately 0.05 µ g/well of hydroxyproline. | The required sensitivity will depend on the expected collagen content in the samples. |
| Linearity | High linearity has been observed in microplate-based assays. | Good linearity (R² > 0.999) over a wide range of concentrations. | Both assays provide a linear response suitable for quantitative analysis within their respective dynamic ranges. |
| Precision (Reproducibility) | Staining can be highly reproducible with standardized protocols and automated image analysis. | Considered a "gold standard" for total collagen quantification due to its high precision and reproducibility. | Variability in the this compound assay can arise from inconsistencies in staining, section thickness, and image acquisition. The hydroxyproline assay is less prone to such operator-dependent variability. |
| Sample Type | Tissue sections (frozen or paraffin-embedded), cell culture layers. | Tissue homogenates, cell lysates, biological fluids (e.g., serum, urine). | The this compound assay is non-destructive to the overall tissue architecture, allowing for morphological assessment. The hydroxyproline assay is destructive to the sample. |
| Throughput | Can be adapted for higher throughput using slide scanners and automated analysis software. | Amenable to high-throughput screening in a 96-well plate format. | The multi-step nature of the this compound staining and imaging can be more time-consuming per sample compared to the plate-based hydroxyproline assay. |
Experimental Workflows: A Visual Guide
To further elucidate the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.
Caption: Experimental workflow for collagen quantification using the this compound (Sirius Red) assay.
Caption: Experimental workflow for collagen quantification using the hydroxyproline assay.
Detailed Experimental Protocols
For researchers looking to implement either of these assays, the following provides a generalized, representative protocol for each method.
This compound (Picro-Sirius Red) Staining Protocol for Paraffin-Embedded Sections
This protocol is a synthesized guideline for the staining of collagen in tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) this compound in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Graded ethanols (100%, 95%, 70%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in two changes of xylene for 10 minutes each. Hydrate sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol, followed by a 5-minute rinse in distilled water.
-
Nuclear Counterstain (Optional): Stain nuclei with Weigert's hematoxylin, then wash slides in running tap water for 10 minutes.
-
Picro-Sirius Red Staining: Stain sections in the Picro-Sirius Red solution for 60 minutes to achieve near-equilibrium staining.
-
Washing: Wash the slides in two changes of acidified water. This step is critical to prevent the loss of dye.
-
Dehydration: Dehydrate the sections in three changes of 100% ethanol.
-
Clearing and Mounting: Clear the slides in xylene and mount with a resinous medium.
Expected Results:
-
Bright-field microscopy: Collagen will appear red, with nuclei appearing blue/black if counterstained.
-
Polarized light microscopy: Thicker, more densely packed collagen fibers will appear red-orange, while thinner, less organized fibers will appear yellow-green.
Hydroxyproline Assay Protocol
This protocol outlines the key steps for determining total collagen content from tissue homogenates.
Reagents:
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis.
-
Chloramine-T solution.
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent).
-
Hydroxyproline standard solution.
Procedure:
-
Sample Hydrolysis:
-
Hydrolyze a known weight of the tissue sample in 6N HCl at 120°C for several hours (e.g., 3 to 24 hours) or with 10N NaOH at 120°C for 1 hour.
-
Cool the hydrolyzed samples.
-
-
Neutralization: Carefully neutralize the hydrolysate with either NaOH (for acid hydrolysis) or HCl (for alkaline hydrolysis). Centrifuge to pellet any precipitate and collect the supernatant.
-
Oxidation:
-
Transfer a specific volume of the supernatant to a microplate well.
-
Add Chloramine-T solution to each well and incubate at room temperature to oxidize the hydroxyproline.
-
-
Color Development:
-
Add DMAB reagent to each well.
-
Incubate the plate at an elevated temperature (e.g., 60-65°C) to facilitate the color-forming reaction. The oxidized hydroxyproline reacts with DMAB to produce a chromophore.
-
-
Absorbance Measurement:
-
Cool the plate to room temperature.
-
Read the absorbance at approximately 560 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
-
Calculate the total collagen content, assuming that hydroxyproline constitutes a specific percentage of collagen by weight (approximately 13.5%).
-
Conclusion and Recommendations
The choice between the this compound and hydroxyproline assays hinges on the specific research question.
The This compound (Sirius Red) assay is the method of choice when information about the spatial distribution, organization, and morphology of collagen fibers is paramount. It allows for the direct visualization of fibrosis within the histological context of the tissue. When coupled with polarized light microscopy and robust image analysis, it provides a powerful tool for understanding the architectural changes in the extracellular matrix.
The hydroxyproline assay , on the other hand, excels in providing a highly accurate, precise, and reproducible measurement of total collagen content in a given sample. It is ideal for studies where the primary endpoint is the overall change in collagen amount, such as in high-throughput screening of anti-fibrotic compounds or when validating findings from other methods.
In many comprehensive studies, a combination of both methods provides the most complete picture. The hydroxyproline assay can be used to validate the total collagen amount, while this compound staining reveals the crucial details of its structural deposition. By understanding the principles, protocols, and quantitative performance of each assay, researchers can confidently select the most appropriate method to advance their scientific inquiries.
References
A Researcher's Guide to Collagen Quantification: Exploring Alternatives to Direct Red 80
For researchers, scientists, and drug development professionals, the accurate measurement of collagen is critical for understanding fibrosis, tissue remodeling, and the efficacy of novel therapeutics. While Direct Red 80, the key component of Picro-Sirius Red staining, is a widely used method for collagen visualization and quantification, a comprehensive understanding of its alternatives is essential for selecting the optimal assay for specific research questions. This guide provides an objective comparison of prominent methods for collagen quantification, supported by experimental data and detailed protocols.
Performance Comparison of Collagen Quantification Assays
The choice of a collagen quantification method depends on several factors, including the need for spatial information, sample type, desired throughput, and the specific collagen types of interest. Below is a summary of the key performance characteristics of the most common alternatives to this compound-based staining.
| Feature | Picro-Sirius Red (this compound) | Hydroxyproline Assay | Masson's Trichrome | Van Gieson's Stain |
| Principle | Anionic dye binds to basic amino groups in collagen, enhancing its natural birefringence under polarized light.[1][2][3] | Colorimetric detection of hydroxyproline, an amino acid largely exclusive to collagen, after acid hydrolysis of the sample.[4][5] | A three-color staining method using Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue to differentiate collagen from other tissue components. | A combination of picric acid and acid fuchsin that differentially stains collagen and other tissues. |
| Specificity for Collagen | High, especially when viewed with polarized light. | Highly specific as hydroxyproline is almost exclusive to collagen. | Good, but can sometimes stain other acidophilic structures. | Good, but less specific than Picro-Sirius Red. |
| Quantitative Capability | Semi-quantitative to quantitative with image analysis. Linearity is observed in microplate-based assays. | Highly quantitative with good linearity (R² > 0.999) over a wide range of concentrations. | Primarily qualitative, can be semi-quantitative with image analysis. | Primarily qualitative. |
| Sensitivity | High, capable of detecting nanogram levels of collagen. | Sensitive, with a detection limit of approximately 3 μM of hydroxyproline. | Moderate. | Moderate. |
| Precision (Reproducibility) | Staining is reproducible with consistent protocols; birefringence is stable over time. | Precise, with a relative standard deviation (RSD) of less than 17%. | Can be variable depending on the protocol and user. | Dependent on protocol consistency. |
| Throughput | Lower, requires slide preparation and imaging. | Higher, amenable to 96-well plate format. | Lower, involves multiple staining steps. | Lower, involves multiple staining steps. |
| Information Provided | Spatial distribution, organization, and differentiation of collagen fiber thickness (Type I vs. Type III) under polarized light. | Total collagen content in a homogenized sample. | Differentiates collagen (blue/green) from muscle and cytoplasm (red). | Stains collagen (pink/red) and cytoplasm/muscle (yellow). |
| Advantages | Provides morphological context. Can distinguish between different collagen types. | "Gold standard" for total collagen quantification. High throughput. | Good for visualizing collagen in the context of other tissue structures. | Simple and rapid staining procedure. |
| Disadvantages | Quantification can be complex and user-dependent. Does not measure soluble collagen. | Destructive to the tissue architecture. Does not distinguish between collagen types. | Less specific for collagen than Picro-Sirius Red. | Not as specific as other methods. |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable and reproducible results in collagen quantification.
Picro-Sirius Red Staining Protocol
This method relies on the specific binding of Sirius Red to the [Gly-X-Y]n helical structure of fibrillar collagens. When viewed under polarized light, the stained collagen fibers exhibit a characteristic birefringence.
Reagents:
-
Picro-Sirius Red Solution: 0.1% this compound in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Iron Hematoxylin (optional, for nuclear counterstaining).
-
Ethanol (graded series: 100%, 95%, 80%, 70%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 10 minutes and wash in running tap water.
-
Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through a graded ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
Results: Under bright-field microscopy, collagen appears red on a pale yellow background. Under polarized light, larger collagen fibers appear yellow or orange, while thinner fibers, including reticular fibers, appear green.
Hydroxyproline Assay Protocol
This biochemical assay provides a quantitative measure of total collagen content by targeting hydroxyproline, an amino acid that is almost exclusive to collagen.
Reagents:
-
Tissue or cell samples.
-
10 N NaOH.
-
10 N HCl.
-
Chloramine-T solution.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde).
-
Hydroxyproline standard.
Procedure:
-
Hydrolyze the sample by adding an equal volume of 10 N NaOH and incubating at 120°C for 1 hour.
-
Cool the samples on ice and neutralize with 10 N HCl.
-
Centrifuge the samples to pellet any debris and collect the supernatant.
-
Transfer a known volume of the supernatant and standards to a 96-well plate.
-
Add Chloramine-T solution to each well and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add Ehrlich's reagent to each well and incubate at 65°C for 45 minutes. This reaction forms a chromophore.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the collagen content based on the standard curve, assuming hydroxyproline constitutes approximately 13.5% of the total collagen weight.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the underlying biology, the following diagrams illustrate a generalized workflow for collagen quantification and the key signaling pathway involved in collagen synthesis.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
A Comparative Guide to Amyloid Detection: Direct Red 80 vs. Thioflavin S
For researchers, scientists, and drug development professionals engaged in the study of amyloidogenesis, the accurate and reliable detection of amyloid fibrils is of paramount importance. Two widely utilized dyes for this purpose are Direct Red 80, also known as Sirius Red, and Thioflavin S. This guide provides a comprehensive, data-driven comparison of these two methodologies to facilitate an informed choice based on experimental needs.
Performance Characteristics: A Quantitative Overview
| Property | This compound (Sirius Red F3B) | Thioflavin S / T |
| Detection Principle | Birefringence under polarized light, Bright-field microscopy | Fluorescence Enhancement |
| Binding Affinity (Kd) to Aβ fibrils | Not readily available | ~890 nM (ThT)[1] |
| Absorption Maximum (Bound) | ~528-540 nm[2] | ~450 nm[1] |
| Emission Maximum (Bound) | Not applicable (primarily non-fluorescent) | ~482 nm[1] |
| Molar Extinction Coefficient (ε) | ≥32,000 M⁻¹cm⁻¹ at 524-530 nm in H₂O | ~36,000 M⁻¹cm⁻¹ (ThT at 412 nm) |
| Quantum Yield (Bound) | Not readily available | ~0.43 (ThT with insulin fibrils) |
| Primary Application | Histological staining and confirmation of amyloid in tissue sections | In vitro quantification of fibril formation kinetics, Histological fluorescence staining |
| Advantages | High specificity due to characteristic apple-green birefringence, Safer than some direct dyes (does not produce benzidine) | High sensitivity, strong fluorescent signal, suitable for high-throughput screening |
| Limitations | Not suitable for real-time kinetics, requires polarized microscopy, may have non-specific staining of other fibrous tissues | High background fluorescence can be an issue, not strictly specific for amyloid fibrils |
Mechanism of Amyloid Staining
The interaction of both this compound and Thioflavin S with amyloid fibrils is contingent upon the presence of the characteristic cross-β-sheet structure of these protein aggregates.
This compound: This polyazo anionic dye possesses a large, planar molecular structure. In alkaline solutions, the elongated molecules of this compound intercalate between the β-pleated sheets of amyloid fibrils, with their long axes parallel to the fibril axis. This highly ordered alignment of dye molecules is responsible for the characteristic apple-green birefringence observed under cross-polarized light, a hallmark for the identification of amyloid deposits in tissue sections.
Thioflavin S: Thioflavin S is a fluorescent dye that, like its counterpart Thioflavin T, exhibits a significant increase in fluorescence upon binding to amyloid fibrils. In solution, the dye has a low quantum yield. However, when it binds to the β-sheet-rich structures of amyloid aggregates, the rotation of its molecular components is restricted, leading to a pronounced enhancement of its fluorescence. This property makes it a highly sensitive tool for the detection of amyloid plaques.
Experimental Protocols
Detailed methodologies for the use of this compound and Thioflavin S in the detection of amyloid plaques in tissue sections are provided below.
This compound (Alkaline Method) for Amyloid Staining
This protocol is adapted from standard histological procedures for the specific staining of amyloid deposits.
Solutions:
-
Alkaline Sirius Red Solution:
-
Sirius Red F3B (this compound): 0.1 g
-
Saturated aqueous solution of Picric Acid: 100 ml
-
Adjust to pH 10 with Sodium Hydroxide.
-
-
Mayer's Hematoxylin: For nuclear counterstaining.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Nuclear Counterstaining:
-
Stain with Mayer's hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Staining:
-
Stain in the alkaline Sirius Red solution for 30-60 minutes.
-
-
Dehydration and Mounting:
-
Quickly dehydrate through 3 changes of 100% ethanol.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid deposits: Red under bright-field microscopy, apple-green birefringence under polarized light.
-
Nuclei: Blue.
Thioflavin S Staining for Amyloid Plaques
This protocol is a standard method for the fluorescent detection of amyloid plaques in tissue sections.
Solutions:
-
1% Thioflavin S Solution:
-
Thioflavin S: 1 g
-
Distilled water: 100 ml
-
Filter before use.
-
-
70% Ethanol
-
50% Ethanol
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in the filtered 1% aqueous Thioflavin S solution for 8-10 minutes in the dark.
-
-
Differentiation:
-
Rinse slides in 70% ethanol (2 changes, 5 minutes each). This step is crucial for reducing background fluorescence.
-
Rinse in 50% ethanol for 3 minutes.
-
-
Washing and Mounting:
-
Rinse thoroughly in distilled water.
-
Mount with an aqueous mounting medium.
-
Expected Results:
-
Amyloid plaques: Bright green to yellow-green fluorescence.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Concluding Remarks
The choice between this compound and Thioflavin S for amyloid detection is contingent on the specific research question and available instrumentation. This compound, with its characteristic apple-green birefringence, offers a high degree of specificity for the histological confirmation of amyloid deposits. In contrast, Thioflavin S provides a highly sensitive fluorescent signal, making it ideal for the quantification of amyloid burden and for high-throughput screening applications where fluorescence detection is preferred. Understanding the distinct advantages and limitations of each dye, as outlined in this guide, will enable researchers to select the most appropriate method to generate robust and reliable data in the study of amyloid-related diseases.
References
A Guide to Inter-laboratory Validation of Picro-Sirius Red Staining for Robust Collagen Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of collagen is critical for evaluating tissue fibrosis, wound healing, and the efficacy of novel therapeutics. Picro-Sirius Red (PSR) staining, a widely used histological method, offers a cost-effective and specific means of visualizing and quantifying collagen. However, ensuring the validity and comparability of data, particularly across different laboratories, necessitates a thorough understanding of its performance and sources of variability.
This guide provides an objective comparison of PSR staining with other common collagen quantification methods, supported by experimental data. While formal inter-laboratory "round-robin" studies for PSR staining are not extensively documented in publicly available literature, this guide emphasizes the critical parameters for achieving high reproducibility. By standardizing protocols and analytical procedures, researchers can confidently generate reliable and comparable data.
Quantitative Performance Comparison
The reproducibility and reliability of a quantification method are paramount for ensuring the validity of experimental results. The following tables summarize the performance characteristics of Picro-Sirius Red staining and compare it with two common alternatives: the Hydroxyproline Assay and Second Harmonic Generation (SHG) Imaging.
Table 1: Performance Characteristics of Collagen Quantification Methods
| Parameter | Picro-Sirius Red (PSR) Staining with Polarization Microscopy | Hydroxyproline Assay | Second Harmonic Generation (SHG) Imaging |
| Principle | Specific binding of Sirius Red dye to collagen fibers, enhancing their natural birefringence. | Chemical determination of hydroxyproline, an amino acid abundant in collagen. | Non-linear optical signal generated specifically from non-centrosymmetric structures like fibrillar collagen. |
| Specificity | High for fibrillar collagens when combined with polarization microscopy.[1] | High, as hydroxyproline is nearly exclusive to collagen.[1] | Highly specific for fibrillar collagens (e.g., Type I and III). |
| Sensitivity | High, capable of detecting subtle changes in collagen deposition. | Sensitive, with a detection limit in the micromolar range for hydroxyproline.[1] | Very high, capable of detecting individual collagen fibers. |
| Reproducibility | Staining is reproducible with consistent protocols; however, image analysis can introduce variability.[1] | Precise, with a relative standard deviation (RSD) reported to be less than 17%.[1] | Highly reproducible, as it is a label-free physical process. |
| Output | Spatial distribution, orientation, and semi-quantitative/quantitative data on collagen content. | Total collagen content in a given sample (bulk measurement). | High-resolution 3D images, quantitative data on fiber alignment, density, and morphology. |
| Throughput | Moderate to high, depending on the automation of microscopy and image analysis. | High, can be adapted to a 96-well plate format. | Lower, as it involves point-by-point laser scanning. |
| Cost | Low to moderate. | Low. | High (requires a multiphoton microscope). |
Table 2: Comparison of Quantitative Collagen Metrics
| Feature | Picro-Sirius Red (PSR) - Polarization | Second Harmonic Generation (SHG) Imaging | Reference |
| Fiber Count | Higher detected fiber counts | Lower detected fiber counts | |
| Fiber Alignment | Higher computed alignment | Lower computed alignment | |
| Fiber Length | Higher computed length | Lower computed length | |
| Fiber Straightness | Higher computed straightness | Lower computed straightness | |
| Fiber Width | Higher computed width | Lower computed width | |
| Correlation | Significant positive correlation for fiber count, alignment, and straightness. | Significant positive correlation for fiber count, alignment, and straightness. |
Experimental Protocols
Detailed and standardized methodologies are crucial for achieving reproducible results. The following are representative protocols for Picro-Sirius Red staining and the Hydroxyproline Assay.
Picro-Sirius Red Staining Protocol
This protocol is a widely accepted method for staining collagen in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 2 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Under polarized light, thicker collagen fibers typically appear red or yellow, while thinner fibers appear green.
Hydroxyproline Assay Protocol
This biochemical assay quantifies total collagen by measuring the hydroxyproline content.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Hydrolyze the samples in 6M HCl at 110-120°C for 3 to 24 hours.
-
-
Assay Procedure:
-
Transfer the hydrolysate to a 96-well plate.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add DMAB (p-dimethylaminobenzaldehyde) reagent and incubate at 60°C for 15-20 minutes to develop the color.
-
Measure the absorbance at 540-560 nm.
-
-
Quantification:
-
Calculate the hydroxyproline concentration from a standard curve.
-
Convert the hydroxyproline amount to total collagen content (the ratio of hydroxyproline to collagen is approximately 1:7.46).
-
Mandatory Visualizations
To facilitate a deeper understanding of the experimental workflows and biological pathways involved in collagen regulation, the following diagrams are provided.
References
Unveiling the Crimson Tie: Direct Red 80 Staining Intensity as a Reliable Indicator of Collagen Concentration
For researchers, scientists, and drug development professionals immersed in the study of the extracellular matrix, the accurate quantification of collagen is a critical endeavor. Direct Red 80, also known as Sirius Red, when used in the Picro-Sirus Red (PSR) staining method, has become a cornerstone for collagen visualization and quantification. This guide provides an objective comparison of collagen quantification methods, highlighting the strong correlation between this compound staining intensity and collagen concentration, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Hydroxyproline Assay
A key alternative to staining for collagen quantification is the hydroxyproline assay, a biochemical method that measures the amount of the hydroxyproline amino acid, which is abundant in collagen. While both methods are robust, they offer different advantages.
| Feature | Picro-Sirius Red (this compound) Staining | Hydroxyproline Assay |
| Principle | Anionic dye molecules align with collagen fibers, enhancing their natural birefringence. Staining intensity is measured via spectrophotometry or image analysis. | Measures the concentration of hydroxyproline, an amino acid nearly exclusive to collagen, after tissue hydrolysis. |
| Specificity | High for collagen, especially when viewed with polarized light.[1] | High, as hydroxyproline is a major and relatively specific component of collagen. |
| Type of Data | Provides both quantitative and qualitative data, including collagen localization, fiber morphology, and orientation within the tissue architecture. | Provides a single quantitative value for total collagen content in a homogenized sample. |
| Sensitivity | High, capable of detecting nanogram levels of collagen in microplate-based assays. | Sensitive, with a detection limit of approximately 3 μM of hydroxyproline. |
| Throughput | Can be adapted for high-throughput screening using microplate assays. | Can be laborious due to the acid hydrolysis step, but adaptable to a 96-well plate format. |
| Equipment | Requires a microscope (bright-field or polarized) and image analysis software, or a microplate reader. | Requires a spectrophotometer. |
Quantitative Correlation of this compound Staining with Collagen Concentration
The intensity of the red color in Picro-Sirius Red staining is directly proportional to the amount of collagen present. This relationship allows for accurate quantification by eluting the bound dye and measuring its absorbance. Below is a summary of data from a typical standard curve, demonstrating this linear correlation.
| Collagen Concentration (µg/mL) | Average Absorbance (540 nm) |
| 0 | 0.000 |
| 5 | 0.035 |
| 10 | 0.072 |
| 20 | 0.145 |
| 30 | 0.218 |
| 40 | 0.290 |
| 50 | 0.363 |
This data is representative of a standard curve for a Sirius Red-based collagen assay. Actual values may vary based on specific experimental conditions and reagents.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and reliable collagen quantification.
Picro-Sirius Red Staining for Tissue Sections
This method is widely used for the visualization and quantification of collagen fibers in fixed tissues.[1]
Reagents:
-
Picro-Sirius Red Solution: 0.1% this compound in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Iron Hematoxylin (for nuclear counterstaining, optional).
-
Ethanol (graded series: 100%, 95%, 70%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
(Optional) Nuclear Staining: Stain with Weigert's iron hematoxylin for 8 minutes and rinse.
-
Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Washing: Wash in two changes of acidified water.
-
Dehydration: Dehydrate rapidly through a graded ethanol series.
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.
Sirius Red-Based Microplate Assay for Collagen Quantification
This protocol is adapted for the quantification of soluble or extracted collagen in a 96-well plate format.
Reagents:
-
Sirius Red Dye Solution: 0.1% this compound in a saturated picric acid solution.
-
Collagen Standard (e.g., rat tail collagen).
-
0.1 N HCl.
-
0.1 N NaOH.
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve of known collagen concentrations. Add samples and standards to the wells of a 96-well plate.
-
Staining: Add the Sirius Red dye solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Centrifuge the plate and discard the supernatant. Wash the pellet with 0.1 N HCl to remove unbound dye.
-
Elution: Dissolve the collagen-bound dye by adding 0.1 N NaOH to each well.
-
Absorbance Measurement: Read the absorbance of the eluted dye at 540 nm using a microplate reader.
-
Quantification: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key steps in collagen quantification using this compound.
Caption: Experimental workflows for collagen staining and quantification.
Caption: Logical relationship for collagen quantification.
References
A Comparative Guide to Direct Red 80 Staining Methods for Reproducible and Reliable Collagen Quantification
For researchers, scientists, and drug development professionals engaged in the study of tissue fibrosis, wound healing, and extracellular matrix remodeling, the accurate and consistent quantification of collagen is of paramount importance. Direct Red 80, also known as Sirius Red, is a polyazo dye widely utilized for this purpose, primarily through the Picro-Sirius Red (PSR) staining method.[1][2][3] This guide provides an objective comparison of this compound-based staining with other common techniques, supported by experimental data, to facilitate the selection of the most appropriate method for reliable and reproducible results.
Comparative Analysis of Collagen Staining Methods
This compound, when used in the Picro-Sirius Red (PSR) method, is renowned for its high specificity for collagen fibers.[1] The elongated molecules of this compound align with the long axis of collagen fibers, enhancing their natural birefringence when viewed under polarized light.[1] This property allows for not only the visualization but also the quantitative analysis of collagen content and organization. While other methods like Masson's Trichrome are also widely used for collagen visualization, PSR is often considered more specific.
A key advantage of this compound is its favorable safety profile, as it does not degrade to produce carcinogenic compounds like benzidine. In contrast, some other direct dyes, such as Direct Brown 95, are benzidine-based and recognized as potential human carcinogens.
Quantitative analysis of PSR-stained sections is typically performed using image analysis software like ImageJ, which allows for the measurement of collagen-positive areas. Studies have shown that while both PSR and Masson's Trichrome can effectively assess collagen density, PSR staining may yield slightly lower collagen density measurements. However, the overall trends in quantification are similar between the two methods. A study on a Sirius Red-based microplate assay reported very low intra- and inter-assay variability, both below 10%. Furthermore, the intra-observer variability for collagen quantification using PSR has been shown to be minimal, with a Pearson correlation coefficient of 0.99, and high reliability between staining batches, with an intra-class coefficient of 0.92.
Data Presentation: Performance Comparison
| Feature | This compound (Picro-Sirius Red) | Masson's Trichrome |
| Specificity for Collagen | High, due to the specific binding of dye molecules to collagen fibers. | Good, but can also stain other components, potentially leading to overestimation of collagen. |
| Quantitative Capability | Excellent, especially when combined with polarized light microscopy and image analysis. | Good, but may be less accurate than PSR due to lower specificity. |
| Reproducibility | High, with reported low intra- and inter-assay variability (<10%) and high inter-batch reliability (ICC = 0.92). | Good, but staining can be more variable and requires careful optimization to avoid over or understaining. |
| Safety Profile | Favorable; not a benzidine-based dye. | Generally considered safe with standard laboratory precautions. |
| Protocol Complexity | Relatively straightforward, single staining solution. | Multi-step protocol involving several staining and differentiation solutions. |
| Visualization | Collagen appears red under bright-field microscopy and shows birefringence (yellow, green, red) under polarized light. | Collagen appears blue or green, muscle and cytoplasm red, and nuclei dark brown or black. |
Experimental Protocols
This compound (Picro-Sirius Red) Staining Protocol
This protocol is a standard method for staining collagen in paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% this compound (w/v) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Iron Hematoxylin (optional, for nuclear counterstaining).
-
Ethanol (100%, 95%, 70%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections through graded alcohols to distilled water.
-
(Optional) If nuclear counterstaining is desired, incubate sections in Weigert's hematoxylin for 5-10 minutes, followed by washing in running tap water.
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Wash slides in two changes of acidified water.
-
Dehydrate the sections rapidly through three changes of 100% ethanol.
-
Clear the sections in xylene.
-
Mount with a resinous mounting medium.
Expected Results:
-
Collagen: Red
-
Muscle and Cytoplasm: Yellow
-
Under polarized light, collagen fibers will appear bright yellow, orange, or green against a dark background.
Masson's Trichrome Staining Protocol
This is a common protocol for differentiating collagen from other tissue components.
Reagents:
-
Bouin's Solution or 10% Neutral Buffered Formalin.
-
Weigert's Iron Hematoxylin.
-
Biebrich Scarlet-Acid Fuchsin Solution.
-
Phosphomolybdic/Phosphotungstic Acid Solution.
-
Aniline Blue Solution.
-
1% Acetic Acid Solution.
-
Ethanol (100%, 95%, 70%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution for 1 hour at 56°C (for formalin-fixed tissues).
-
Rinse in running tap water until the yellow color is removed.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 5 minutes.
-
Stain in aniline blue solution for 5 minutes.
-
Differentiate briefly in 1% acetic acid solution.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Muscle, Cytoplasm, Keratin: Red
Visualizations
Caption: Experimental workflow for this compound (Picro-Sirius Red) staining.
Caption: Logical comparison of this compound and Masson's Trichrome staining.
References
Safety Operating Guide
Proper Disposal of Direct Red 80: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Direct Red 80, a commonly used biological stain. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Summary of Key Data
For quick reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| Chemical Formula | C45H26N10Na6O21S6 |
| Molecular Weight | 1373.08 g/mol |
| CAS Number | 2610-10-8 |
| Appearance | Red to purple powder |
| Solubility | Does not mix well with water[1] |
| Hazard Class | Not classified as hazardous by OSHA |
| Incompatibilities | Strong oxidizing agents, strong reducing agents[2] |
Core Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[1] The primary responsibility for proper waste classification and disposal lies with the chemical waste generator.[2][3] The following step-by-step process outlines the recommended procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Isolate all waste materials containing this compound, including unused product, contaminated personal protective equipment (PPE), and cleaning materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Use a dedicated, properly labeled, and sealable waste container for all this compound waste.
-
The container should be made of a material compatible with the chemical.
-
Ensure the label clearly identifies the contents as "this compound Waste" and includes any other information required by your institution.
3. Spill Management:
-
In the event of a minor spill, immediately clean the area.
-
Avoid generating dust. For solid spills, carefully sweep or vacuum the material into the designated waste container.
-
For liquid spills, absorb the material with an inert absorbent and place it in the waste container.
-
For major spills, evacuate the area and contact your institution's EHS department or emergency responders.
4. Final Disposal:
-
Consult your institution's EHS office or a licensed waste management contractor to determine the appropriate final disposal method.
-
Options may include incineration at an approved facility or other approved treatment methods.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Currently, there are no standardized, widely accepted experimental protocols for the in-lab neutralization of this compound for disposal purposes. The recommended approach is to follow the disposal guidelines outlined above, which emphasize containment and removal by a certified waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Direct Red 80
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Direct Red 80, a common polyazo dye. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
This compound, also known as Sirius Red, is a valuable tool in various biological staining procedures. However, like all chemicals, it requires careful handling and a clear understanding of safety and disposal procedures to prevent personal exposure and environmental contamination.
Essential Personal Protective Equipment (PPE)
When working with this compound in its powder form or in solution, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Recommendations |
| Eye Protection | Chemical safety goggles | Must be worn at all times when handling the powder or solutions to protect against splashes and dust. |
| Hand Protection | Nitrile gloves | Ensure gloves are chemically resistant. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to avoid inhalation of dust particles.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5] |
Operational Plan: A Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound is crucial to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area. For handling the powder, a chemical fume hood is strongly recommended to minimize dust generation and accumulation.
2. Weighing and Solution Preparation:
-
When weighing the powdered dye, do so within a chemical fume hood to prevent inhalation of airborne particles.
-
To prepare solutions, slowly add the powder to the solvent to avoid splashing.
3. During Use:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
-
Keep containers tightly closed when not in use.
4. In Case of a Spill:
-
For minor spills, immediately clean up using an appropriate absorbent material.
-
Wear appropriate PPE during the cleanup process.
-
Collect the spilled material and contaminated absorbent in a designated hazardous waste container.
Disposal Plan: Managing this compound Waste
This compound and all materials contaminated with it are considered hazardous waste and require specific disposal procedures. Improper disposal can lead to environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste: All disposables contaminated with this compound, including gloves, weighing papers, and absorbent materials, must be collected in a clearly labeled hazardous waste container.
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain. Collect all liquid waste in a dedicated, sealed, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste: this compound."
2. Decontamination of Labware:
-
Thoroughly rinse all contaminated labware (e.g., beakers, flasks) with a suitable solvent, such as water, to remove all traces of the dye.
-
Collect the rinsate as hazardous waste.
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always consult and adhere to local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Removal of an Azo Dye from Wastewater through the Use of Two Technologies: Magnetic Cyclodextrin Polymers and Pulsed Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
